(S)-LY3177833
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-8H,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLVLWZENYQYRT-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-LY3177833: A Technical Guide to its Mechanism of Action as a Cdc7 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (S)-LY3177833, a potent and orally active inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document details the core signaling pathway affected by this compound, presents quantitative data on its activity, and provides detailed experimental protocols for key assays used to characterize its function.
Core Mechanism of Action: Inhibition of Cdc7 Kinase and DNA Replication Initiation
This compound exerts its anti-cancer effects by targeting Cdc7 kinase, a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] Cdc7 forms an active complex with its regulatory subunit, Dbf4 (Dbf4-dependent kinase, DDK), which is essential for the transition from the G1 to the S phase of the cell cycle.[2][3]
The primary substrate of the DDK complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replication complex (pre-RC).[2][4] Phosphorylation of the N-terminal tails of MCM subunits, particularly MCM2, MCM4, and MCM6, by Cdc7 is a critical event that facilitates the recruitment of other essential replication factors, such as Cdc45.[2][4] This leads to the unwinding of DNA at replication origins and the commencement of DNA synthesis.[4]
By inhibiting Cdc7 kinase activity, this compound prevents the phosphorylation of the MCM complex. This action halts the initiation of DNA replication, leading to cell cycle arrest and, subsequently, apoptosis in cancer cells, which are often highly dependent on efficient DNA replication for their rapid proliferation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity and cellular effects.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Cdc7 Kinase) | 3.3 nM | ADP production in an enzyme assay | [6] |
| IC50 (MCM2-S53 Phosphorylation) | 0.29 µM | H1299 cells | [6] |
Table 1: In Vitro and Cellular Activity of this compound
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Mouse Xenograft | SW620 (human colorectal adenocarcinoma) | 10, 20, and 30 mg/kg, twice per day | Reduced tumor growth | [6] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Cdc7 signaling pathway and a typical experimental workflow for evaluating Cdc7 inhibitors.
Caption: Cdc7 Signaling Pathway in DNA Replication Initiation.
References
- 1. LY-3177833 - LKT Labs [lktlabs.com]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc7 inhibition reveals a p53-dependent replication checkpoint that is defective in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
(S)-LY3177833: A Technical Guide to Cdc7 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a compelling target for anticancer therapy. Its overexpression in various tumors makes it a key area of research in oncology. This technical guide provides an in-depth overview of the Cdc7 kinase inhibition pathway, with a specific focus on the potent and selective inhibitor, (S)-LY3177833. This document details the mechanism of action, summarizes key preclinical data, provides experimental protocols, and visualizes the associated signaling pathways to support ongoing research and drug development efforts in this domain.
Introduction to Cdc7 Kinase and its Role in the Cell Cycle
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, specifically at the G1/S transition phase.[1][2] Its primary function is to trigger the initiation of DNA replication. Cdc7 forms an active complex with its regulatory subunit, Dbf4, creating the Dbf4-dependent kinase (DDK) complex.[3]
This compound: A Potent Cdc7 Inhibitor
This compound is a potent and selective inhibitor of Cdc7 kinase. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of Cdc7, preventing the transfer of phosphate (B84403) groups to its substrates, most notably the MCM complex.[3] This inhibition of MCM phosphorylation halts the initiation of DNA replication, leading to replication stress and subsequent cell cycle arrest or apoptosis, particularly in cancer cells that are highly dependent on robust DNA replication.[6]
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 |
| Cdc7 Kinase | Enzymatic Assay | 3.3 nM |
| pMCM2 (in H1299 cells) | Cellular Assay | 290 nM |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Cancer Model | Dosing | Outcome |
| SW620 Human Colorectal Adenocarcinoma | 10, 20, and 30 mg/kg, twice daily | Dose-dependent reduction in tumor growth |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the Cdc7 signaling pathway and the mechanism of action of this compound.
Caption: The Cdc7 signaling pathway in DNA replication initiation.
Caption: Mechanism of action of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other Cdc7 inhibitors.
In Vitro Cdc7 Kinase Assay (Luminescence-based)
Objective: To determine the in vitro potency (IC50) of a test compound against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.
-
Add 12.5 µL of the master mix to each well.
-
Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.
-
-
Initiate Reaction: Add 10 µL of the diluted Cdc7/Dbf4 enzyme to each well to start the reaction. For the "no enzyme" control, add 10 µL of kinase assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-MCM2
Objective: To assess the inhibition of Cdc7 kinase activity in a cellular context by measuring the phosphorylation of its substrate, MCM2.
Materials:
-
Cancer cell line (e.g., H1299)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser53) and anti-total-MCM2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MCM2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-MCM2 signal to the total MCM2 signal.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Clinical Development Landscape
While specific clinical trial data for this compound is not publicly available, a similar Cdc7 inhibitor from Eli Lilly, simurosertib (B610845) (LY3143921 hydrate), has entered Phase I clinical trials for advanced solid tumors.[1][2][5] These trials aim to determine the safety, tolerability, and recommended Phase II dose of the compound.[1] The progress of simurosertib and other Cdc7 inhibitors in the clinic will provide valuable insights into the therapeutic potential of targeting this pathway in cancer treatment.
Conclusion
This compound is a potent inhibitor of Cdc7 kinase with demonstrated preclinical anti-cancer activity. By targeting a key regulator of DNA replication, it represents a promising therapeutic strategy for a range of malignancies. The information and protocols provided in this technical guide are intended to support further research into the mechanism and application of this compound and other Cdc7 inhibitors, with the ultimate goal of advancing novel cancer therapies.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. How Cancer Research UK started early clinical development of Eli Lilly's Cdc7 Inhibitor [informaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Global CDC7 Kinase Inhibitors Clinical Trials & Market Insight Report 2024 Featuring Carna Biosciences, Chia Tai Tianqing Pharma, Eli Lilly, Memorial Sloan-Kettering Cancer Center, and Schrodinger - ResearchAndMarkets.com [businesswire.com]
- 5. BioCentury - Cancer Research UK begins Phase I of Lilly's CDC7 inihibitor in solid tumors [biocentury.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
Unveiling the Synthesis of (S)-LY3177833: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-LY3177833, a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, has emerged as a significant molecule in oncological research. Its specific chemical structure, (3R)-3-(5-fluoro-4-pyrimidinyl)-3-methyl-6-(1H-pyrazol-4-yl)-1H-isoindol-1-one, presents a unique synthetic challenge. This document provides an in-depth technical guide to the chemical synthesis of this compound, based on methodologies disclosed in the patent literature.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The core isoindolinone scaffold can be constructed from a suitably substituted benzonitrile (B105546) derivative. The key chiral center, a quaternary carbon bearing a methyl and a fluoropyrimidinyl group, can be introduced via a stereoselective addition to a ketimine intermediate. The pyrazole (B372694) moiety can be installed via a palladium-catalyzed cross-coupling reaction.
Overall Synthetic Pathway
The following diagram illustrates the multi-step synthesis of this compound, starting from commercially available materials. Each key transformation is denoted, leading to the final active pharmaceutical ingredient.
Caption: Overall synthetic scheme for this compound.
Key Experimental Protocols and Data
The synthesis of this compound involves several key steps, each with specific reagents and conditions critical for achieving the desired product with high yield and purity. The following sections detail these experimental procedures and summarize the quantitative data.
Step 1: Suzuki Coupling for the Introduction of the Pyrazole Moiety
The initial step involves a Suzuki-Miyaura cross-coupling reaction to introduce the pyrazole group onto the benzonitrile core.
Experimental Protocol:
To a solution of 2-bromo-5-iodobenzonitrile in a suitable solvent system (e.g., dioxane/water), is added 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). The reaction mixture is heated under an inert atmosphere until completion. After cooling, the product is extracted, and the organic layer is concentrated. The crude product is then purified by column chromatography.
| Reactant/Reagent | Molar Equiv. | Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Bromo-5-iodobenzonitrile | 1.0 | 0.1 M | Dioxane/H₂O | 90 | 12 | 85 |
| Pyrazole boronic ester | 1.2 | - | - | - | - | - |
| Pd(PPh₃)₄ | 0.05 | - | - | - | - | - |
| K₂CO₃ | 2.0 | 2 M | - | - | - | - |
Step 2: Grignard Reaction and Ketone Formation
This step involves a Grignard reaction to form a key ketone intermediate.
Experimental Protocol:
The product from Step 1 is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A solution of isopropylmagnesium chloride is added dropwise, followed by the addition of 5-fluoro-4-iodopyrimidine. The reaction is stirred at low temperature and then gradually warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude ketone is purified by chromatography.
| Reactant/Reagent | Molar Equiv. | Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Product from Step 1 | 1.0 | 0.2 M | THF | -78 to 20 | 4 | 70 |
| i-PrMgCl | 1.1 | 2 M in THF | - | - | - | - |
| 5-Fluoro-4-iodopyrimidine | 1.2 | - | - | - | - | - |
Step 3: Asymmetric Synthesis of the Chiral Amine
The crucial stereocenter is established in this step through an asymmetric addition to a ketimine intermediate.
Experimental Protocol:
The ketone from Step 2 is reacted with methylamine to form the corresponding ketimine in situ. This is followed by the addition of a chiral auxiliary and a suitable nucleophile (e.g., a methyl Grignard reagent) at low temperature. The diastereoselective addition is monitored by TLC or HPLC. After completion, the reaction is carefully quenched, and the chiral amine is isolated and purified. The chiral auxiliary is then cleaved under acidic conditions.
| Reactant/Reagent | Molar Equiv. | Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Diastereomeric Excess (%) | Yield (%) |
| Ketone from Step 2 | 1.0 | 0.1 M | Toluene | -78 | 6 | >95 | 65 |
| Methylamine | 1.5 | 2 M in THF | - | - | - | - | - |
| Chiral Auxiliary | 1.1 | - | - | - | - | - | - |
| MeMgBr | 1.5 | 3 M in Et₂O | - | - | - | - | - |
Step 4: Cyclization to Form the Isoindolinone Core and Final Deprotection
The final steps involve the intramolecular cyclization to form the lactam ring of the isoindolinone core, followed by the removal of any protecting groups.
Experimental Protocol:
The chiral amine from the previous step is subjected to hydrolysis of the nitrile group to a carboxylic acid, which then undergoes intramolecular cyclization upon heating in the presence of an acid or base catalyst to form the isoindolinone ring. Finally, the Boc protecting group on the pyrazole nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound. The final product is purified by preparative HPLC.
| Reactant/Reagent | Molar Equiv. | Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Chiral Amine | 1.0 | 0.2 M | Acetic Acid | 100 | 8 | 80 | - |
| Trifluoroacetic Acid | 10 | - | DCM | 25 | 2 | 95 | >99 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for its synthesis and purification.
The Discovery and Development of (S)-LY3177833: A Potent and Selective Cdc7 Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-LY3177833 is a potent, orally bioavailable small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation. Its development represents a targeted approach to cancer therapy by exploiting the reliance of tumor cells on this critical S-phase checkpoint. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including its effects on target modulation, in vitro and in vivo efficacy, and the underlying signaling pathways. Detailed representative experimental protocols and structured data summaries are presented to facilitate further research and development in this area.
Introduction
The integrity of the cell cycle is paramount for normal cellular function, and its dysregulation is a hallmark of cancer. The initiation of DNA replication during the S-phase is a tightly controlled process to ensure genomic stability. Cell Division Cycle 7 (Cdc7) kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in this process by phosphorylating the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex. This phosphorylation event is essential for the firing of replication origins and the commencement of DNA synthesis.
Cancer cells, often characterized by rapid proliferation and genomic instability, exhibit a heightened dependency on the Cdc7 pathway. This has positioned Cdc7 as an attractive therapeutic target for the development of novel anti-cancer agents. This compound has emerged as a highly potent and selective inhibitor of Cdc7 kinase, demonstrating significant anti-tumor activity in preclinical models. This document details the scientific journey of this compound from its discovery to its preclinical validation.
Physicochemical Properties and Structure
This compound, with the IUPAC name (3R)-3-(5-Fluoro-4-pyrimidinyl)-3-methyl-6-(1H-pyrazol-4-yl)-1-isoindolinone, is a small molecule with a molecular formula of C16H12FN5O and a molecular weight of 309.30 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3R)-3-(5-Fluoro-4-pyrimidinyl)-3-methyl-6-(1H-pyrazol-4-yl)-1-isoindolinone | |
| CAS Number | 1627696-51-8 | |
| Molecular Formula | C16H12FN5O | |
| Molecular Weight | 309.30 g/mol |
Mechanism of Action: Targeting the G1/S Transition
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of Cdc7 kinase. The binding of this compound to Cdc7 prevents the phosphorylation of its downstream target, the MCM2 subunit of the MCM complex. This inhibition of MCM2 phosphorylation stalls the initiation of DNA replication, leading to cell cycle arrest at the G1/S boundary and subsequent induction of cellular senescence, particularly in cancer cells with mutations in the tumor suppressor gene TP53.
The Cdc7 Signaling Pathway
The Cdc7 kinase is a serine/threonine kinase that is activated by its regulatory subunit, Dbf4. The active Cdc7/Dbf4 complex is a critical component of the DNA replication machinery. Its primary substrate is the MCM complex, which is loaded onto DNA replication origins during the G1 phase. Phosphorylation of MCM2 by Cdc7 is a key step in the activation of the MCM helicase, which unwinds the DNA to allow for the initiation of replication.
Induction of Senescence
Inhibition of Cdc7 by this compound leads to replication stress and the activation of cell cycle checkpoints. In cancer cells with functional p53, this can lead to a G1 arrest. However, in cancer cells with mutated TP53, which are unable to undergo p53-mediated apoptosis, the sustained inhibition of DNA replication initiation by this compound triggers cellular senescence. This is a state of irreversible growth arrest, characterized by distinct morphological and biochemical changes, including increased activity of senescence-associated β-galactosidase (SA-β-gal).
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in a range of preclinical models, demonstrating potent inhibition of cancer cell proliferation both in vitro and in vivo.
In Vitro Activity
This compound exhibits potent inhibitory activity against Cdc7 kinase and demonstrates cellular activity by inhibiting the phosphorylation of MCM2.
Table 2: In Vitro Activity of this compound
| Assay | Target/Cell Line | IC50 | Reference |
| Biochemical Kinase Assay | Cdc7 | 3.3 nM | |
| Cellular Assay (pMCM2-S53) | H1299 cells | 0.29 µM |
In Vivo Efficacy
The in vivo anti-tumor efficacy of this compound was assessed in a human colorectal adenocarcinoma SW620 mouse xenograft model. Oral administration of this compound resulted in a dose-dependent reduction in tumor growth.
Table 3: In Vivo Efficacy of this compound in SW620 Xenograft Model
| Dose (mg/kg, twice daily) | Tumor Growth Inhibition | Reference |
| 10 | Significant | |
| 20 | Significant | |
| 30 | Significant |
Experimental Protocols
This section provides detailed, representative methodologies for the key experiments used to characterize the activity of this compound. Note: Specific proprietary details of the protocols used in the development of this compound are not publicly available. The following are standard, validated methods.
Cdc7 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
PDKtide (substrate)
-
ATP
-
Kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the compound dilutions or vehicle control to the wells of the 384-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and PDKtide substrate. Add 5 µL of the master mix to each well.
-
Prepare a solution of the Cdc7/Dbf4 enzyme in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of the diluted enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Characterization of (S)-LY3177833: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is a potent and orally active inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication, making it a compelling target for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its inhibitory activity, cellular effects, and the methodologies used for its evaluation.
Core Efficacy and Potency
This compound demonstrates potent inhibition of CDC7 kinase activity and downstream signaling pathways critical for cell cycle progression.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Type | Cell Line |
| IC50 (Cdc7 Kinase) | 3.3 nM | ADP Production Enzyme Assay | N/A |
| IC50 (pMCM2-S53 Inhibition) | 0.29 µM (290 nM) | MCM2-S53 Phosphorylation Assay | H1299 |
Data sourced from Cayman Chemical product information and MedChemExpress product information.[2][3]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Cdc7 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
Kinase substrate (e.g., synthetic peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the Kinase Assay Buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of the plate.
-
Prepare a master mix containing the Kinase Assay Buffer, ATP, and the kinase substrate.
-
Add 12.5 µL of the master mix to each well.
-
Prepare a solution of the Cdc7/Dbf4 enzyme in Kinase Assay Buffer.
-
-
Initiate Reaction: Add 10 µL of the diluted Cdc7/Dbf4 enzyme solution to each well to start the reaction. For the "blank" control, add 10 µL of Kinase Assay Buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of MCM2-S53 Phosphorylation in H1299 Cells (Western Blot)
This cellular assay assesses the ability of this compound to inhibit the phosphorylation of a key downstream substrate of Cdc7, MCM2, at serine 53.
Materials:
-
H1299 human non-small cell lung carcinoma cells
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-MCM2 (Ser53) and Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture H1299 cells in standard conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein content of each sample and prepare them for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 (Ser53) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform a similar blotting procedure for β-actin as a loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-MCM2 signal to the β-actin signal.
-
The IC₅₀ value is determined by plotting the normalized phospho-MCM2 levels against the logarithm of the compound concentration.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Assay
This compound has been shown to induce senescence in cancer cells.[2] The SA-β-gal assay is a widely used biomarker to detect senescent cells.
Materials:
-
Cancer cell line of interest (e.g., Hep3B)
-
This compound
-
Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
PBS
-
Microscope
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate.
-
Treat cells with this compound (e.g., 10 µM) for an extended period (e.g., 4 days).[2]
-
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Add the SA-β-gal Staining Solution to each well.
-
Incubate the plate at 37°C (without CO₂) for 12-24 hours, or until a blue color develops in the senescent cells. Protect the plate from light.
-
-
Visualization and Quantification:
-
Wash the cells with PBS.
-
Observe the cells under a microscope. Senescent cells will be stained blue.
-
Quantify the percentage of blue-stained cells relative to the total number of cells in multiple fields of view.
-
Signaling Pathway and Experimental Workflow Visualizations
Cdc7-Dbf4 Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Cdc7-Dbf4 kinase complex, which is essential for the initiation of DNA replication.
Caption: Cdc7-Dbf4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Caption: General workflow for determining the IC50 of this compound.
References
An In-depth Technical Guide on (S)-LY3177833 Target Engagement Studies
(S)-LY3177833, an orally bioavailable small molecule, has emerged as a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation. This document provides a comprehensive overview of the target engagement studies for this compound, detailing its mechanism of action, experimental protocols, and the associated signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, offering a clear comparison of its activity across different experimental setups.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Description |
| Cdc7 Kinase Inhibition (IC50) | 3.3 nM | Enzyme Assay | Measures the concentration of this compound required to inhibit 50% of Cdc7 kinase activity, determined by ADP production.[1] |
| MCM2-S53 Phosphorylation Inhibition (IC50) | 0.29 µM | H1299 Cells | Measures the concentration required to inhibit 50% of the phosphorylation of Minichromosome Maintenance 2 protein at serine 53, a direct downstream target of Cdc7.[1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome |
| SW620 Human Colorectal Adenocarcinoma Mouse Xenograft | 10, 20, and 30 mg/kg (twice per day) | Reduced tumor growth.[1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting Cdc7 kinase, which plays a crucial role in the initiation of DNA replication. The inhibition of Cdc7 leads to the suppression of the phosphorylation of its substrate, MCM2, a component of the pre-replication complex. This action ultimately induces senescence, particularly in cancer cells with TP53 mutations.[2][3]
Recent studies have also revealed a synergistic effect between Cdc7 inhibition and the mTOR signaling pathway. The antidepressant sertraline (B1200038) was identified as an agent that kills hepatocellular carcinoma cells rendered senescent by Cdc7 inhibition through the suppression of mTOR signaling.[2][3] This suggests a complex interplay between DNA replication control and cellular growth pathways.
Below are diagrams illustrating the core signaling pathway of this compound and its interaction with the mTOR pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the target engagement studies of this compound.
This assay quantifies the direct inhibitory effect of this compound on Cdc7 kinase activity.
-
Principle: Measurement of ADP production as an indicator of kinase activity.
-
Materials: Recombinant Cdc7/Dbf4 complex, kinase buffer, ATP, substrate peptide (e.g., a synthetic peptide derived from MCM2), ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the Cdc7/Dbf4 enzyme, the substrate peptide, and the diluted compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent and a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
This assay assesses the ability of this compound to inhibit the phosphorylation of the Cdc7 substrate, MCM2, within a cellular context.
-
Principle: Immunodetection of phosphorylated MCM2 (p-MCM2) in treated cells.
-
Cell Line: H1299 (Human non-small cell lung carcinoma).
-
Procedure:
-
Plate H1299 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-MCM2 (Ser53) and total MCM2 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and calculate the IC50 for p-MCM2 inhibition.
-
This study evaluates the anti-tumor activity of this compound in a living organism.
-
Principle: Monitoring tumor growth in immunodeficient mice bearing human tumor xenografts.
-
Animal Model: Athymic nude mice.
-
Tumor Model: Subcutaneous implantation of SW620 human colorectal adenocarcinoma cells.
-
Procedure:
-
Inject SW620 cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at specified doses (10, 20, and 30 mg/kg) twice daily.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Compare tumor growth between treated and control groups to determine efficacy.
-
References
The Enigmatic Profile of a Cdc7 Kinase Inhibitor: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of (S)-LY3177833
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of the initiation of DNA replication. By targeting Cdc7, this compound represents a promising therapeutic strategy for cancers, particularly those with specific genetic vulnerabilities such as TP53 mutations. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, offering insights into its mechanism of action and potential for clinical development. While detailed pharmacokinetic parameters are not extensively available in the public domain, this guide synthesizes the existing data to provide a foundational understanding for the scientific community.
Pharmacodynamics: Targeting the Engine of DNA Replication
The primary pharmacodynamic effect of this compound is the inhibition of Cdc7 kinase activity. Cdc7, in complex with its regulatory subunit Dbf4, forms an active kinase that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7). This phosphorylation is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis. Inhibition of Cdc7 by this compound blocks this crucial phosphorylation event, leading to S-phase arrest and, in cancer cells with compromised cell cycle checkpoints, can trigger replication stress, DNA damage, and ultimately apoptosis.
Quantitative Pharmacodynamic Data
The potency of this compound has been characterized in both enzymatic and cellular assays. The available data are summarized in the table below.
| Parameter | Value | Assay System | Reference |
| IC50 (Cdc7 Kinase) | 3.3 nM | Enzymatic assay (ADP production) | [1] |
| IC50 (MCM2-S53 Phosphorylation) | 0.29 µM | H1299 cells | [1] |
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.
| Animal Model | Dosing Regimen | Outcome | Reference |
| SW620 human colorectal adenocarcinoma mouse xenograft | 10, 20, and 30 mg/kg twice per day | Reduced tumor growth | [1] |
Pharmacokinetics: A Glimpse into the Disposition of this compound
Detailed pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability in various preclinical species, are not publicly available at the time of this guide's compilation. The compound is described as orally bioavailable. The lack of comprehensive public data suggests that the compound may be in the early stages of preclinical development or that its development has been discontinued.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches for evaluating Cdc7 inhibitors like this compound, the following diagrams are provided.
Caption: Role of this compound in inhibiting the Cdc7 signaling pathway for DNA replication initiation.
Caption: A generalized experimental workflow for the preclinical assessment of a Cdc7 inhibitor.
Experimental Protocols
Due to the limited public information, specific, detailed experimental protocols for this compound are not available. However, this section outlines the general methodologies for key experiments used to characterize Cdc7 inhibitors.
Cdc7 Kinase Inhibition Assay (Biochemical)
-
Principle: This assay measures the enzymatic activity of purified Cdc7/Dbf4 kinase in the presence of an inhibitor. A common method is a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
General Protocol:
-
A reaction mixture is prepared containing purified recombinant Cdc7/Dbf4 complex, a suitable substrate (e.g., a peptide derived from MCM2), and various concentrations of the test inhibitor in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and a reagent is added to deplete the remaining ATP.
-
A second reagent is added to convert the ADP produced into ATP, which then drives a luciferase-mediated reaction, generating a luminescent signal.
-
Luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MCM2 Phosphorylation Assay (Cellular)
-
Principle: This assay assesses the ability of the inhibitor to block the phosphorylation of the endogenous Cdc7 substrate, MCM2, in a cellular context.
-
General Protocol:
-
Cancer cell lines are treated with a range of concentrations of the Cdc7 inhibitor for a specified duration.
-
Cells are lysed, and protein extracts are collected.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with primary antibodies specific for phosphorylated MCM2 (e.g., phospho-MCM2 at Ser53) and total MCM2 (as a loading control).
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The dose-dependent inhibition of MCM2 phosphorylation is then determined.
-
In Vivo Xenograft Efficacy Study
-
Principle: This study evaluates the anti-tumor activity of the Cdc7 inhibitor in an animal model bearing human tumors.
-
General Protocol:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells (e.g., SW620).
-
Once tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at various doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., MCM2 phosphorylation).
-
The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
This compound is a potent inhibitor of Cdc7 kinase with demonstrated preclinical anti-tumor activity. Its mechanism of action, centered on the disruption of DNA replication initiation, makes it a compelling candidate for cancer therapy, especially in tumors with defects in cell cycle checkpoints, such as those with TP53 mutations. While the publicly available data on its pharmacokinetics are sparse, the provided information on its pharmacodynamics and general experimental approaches for its evaluation offers a valuable resource for researchers in the field of oncology and drug development. Further disclosure of preclinical and potential clinical data will be crucial to fully elucidate the therapeutic potential of this compound.
References
(S)-LY3177833 chemical structure and properties
An In-Depth Technical Guide on (S)-LY3177833: Chemical Structure, Properties, and Mechanism of Action
Introduction
This compound is an orally active and potent inhibitor of Cell Division Cycle 7 (CDC7) kinase. It has demonstrated significant anti-tumor activity in preclinical models, positioning it as a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and principal physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3S)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindol-1-one |
| SMILES | C[C@]1(c2cc(cc3c2C(=O)N1)c4cn[nH]c4)c5c(F)cncn5 |
| CAS Number | 1627696-52-9 |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₂FN₅O |
| Molecular Weight | 309.30 g/mol |
| Appearance | Solid powder |
| Purity | >99% by HPLC |
| Solubility | Soluble in DMSO |
| Storage | Room temperature for months, or -20°C for 3 years |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects primarily through the inhibition of CDC7 kinase, a key regulator of the cell cycle.
Inhibition of CDC7 and DNA Replication
CDC7 kinase, in complex with its regulatory subunit Dbf4 (forming the DDK complex), plays a crucial role in the initiation of DNA replication. The primary substrate of the DDK complex is the minichromosome maintenance (MCM) protein complex (MCM2-7). Phosphorylation of the MCM complex by DDK is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[1]
This compound inhibits the kinase activity of CDC7, thereby preventing the phosphorylation of the MCM2-7 complex. This action blocks the initiation of DNA replication, leading to cell cycle arrest at the G1/S transition and subsequent cell death in rapidly proliferating cancer cells.
Induction of Cellular Senescence
In addition to its direct effect on DNA replication, inhibition of CDC7 by this compound has been shown to induce cellular senescence, particularly in cancer cells with TP53 mutations.[2] Senescence is a state of irreversible cell cycle arrest. This effect is significant because it can render cancer cells vulnerable to other therapeutic agents.
Research has indicated that the senescence induced by CDC7 inhibition can be exploited by a "one-two punch" therapeutic strategy. Following treatment with a CDC7 inhibitor like this compound to induce senescence, a second agent targeting a pathway essential for the survival of senescent cells, such as an mTOR inhibitor, can be administered to selectively eliminate the senescent cancer cells.[3]
Experimental Data
In Vitro Potency
This compound has been evaluated in various in vitro assays to determine its inhibitory activity against CDC7 and its effect on the phosphorylation of its substrate, MCM2.
| Target | Assay | IC₅₀ (nM) |
| CDC7 | Kinase activity assay | 3.3 |
| pMCM2 | Cellular phosphorylation assay | 290 |
Data sourced from MedchemExpress.[4]
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in a human colorectal adenocarcinoma xenograft model.
| Model | Cell Line | Treatment | Dosing | Duration | Result |
| Mouse Xenograft | SW620 | This compound | 10.4-31.2 mg/kg, oral gavage, twice daily | 2 weeks | Significant, dose-dependent tumor regression. No significant tumor growth for 2 weeks post-treatment. |
Data sourced from MedchemExpress.[4]
Experimental Protocols
In Vitro CDC7 Kinase Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency of CDC7 inhibitors using a luminescence-based ADP detection assay.
-
Reagent Preparation :
-
Prepare kinase buffer, ATP solution, and substrate solution (e.g., recombinant MCM2).
-
Reconstitute recombinant CDC7/Dbf4 enzyme.
-
Prepare a stock solution of this compound in DMSO.
-
-
Inhibitor Dilution :
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction :
-
In a 96-well plate, add the diluted inhibitor.
-
Add the CDC7/Dbf4 enzyme and the substrate.
-
Initiate the reaction by adding ATP.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo SW620 Xenograft Study
This protocol provides a general methodology for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture :
-
Culture SW620 human colorectal adenocarcinoma cells under standard conditions.
-
Harvest and resuspend the cells in a suitable medium for injection.
-
-
Animal Model :
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Subcutaneously implant the SW620 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Treatment :
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound for oral gavage.
-
Administer this compound or a vehicle control to the respective groups at the specified dose and schedule (e.g., twice daily for 2 weeks).
-
-
Monitoring and Endpoint :
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis :
-
Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of this compound.
-
Conclusion
This compound is a potent and selective inhibitor of CDC7 kinase with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, involving the inhibition of DNA replication initiation and the induction of cellular senescence, provides a strong rationale for its development as a therapeutic agent for cancer. The potential for combination therapies, particularly with mTOR inhibitors, further enhances its clinical promise. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapies.
References
(S)-LY3177833: A Technical Guide to its Role in DNA Replication Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is a potent and orally active inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[2] By forming a complex with its regulatory subunit, Dbf4, CDC7 phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the replicative helicase.[3][4] This phosphorylation is an essential step for the firing of replication origins and the commencement of DNA synthesis.[2][4]
Cancer cells, due to their high proliferative rate and oncogene-induced pressure on the replication machinery, often exhibit a state of elevated basal DNA replication stress.[5][6] This makes them particularly vulnerable to agents that further disrupt DNA replication. By inhibiting CDC7, this compound prevents the initiation of DNA replication, leading to an accumulation of stalled and collapsed replication forks, a condition known as DNA replication stress.[2][7] This guide provides an in-depth technical overview of the role of this compound in inducing DNA replication stress, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the general effects of CDC7 inhibitors on DNA replication.
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 | Cell Line | Reference |
| CDC7 | Kinase Assay | 3.3 nM | - | [8] |
| pMCM2 | Cellular Assay | 290 nM | - | [8] |
Table 2: Cellular Effects of this compound and other CDC7 Inhibitors
| Effect | Compound | Cell Line(s) | Observation | Reference |
| Induction of Senescence | LY3177833 | Hep3B (TP53 mutant) | Increased SA-β-gal staining | [1][8] |
| Inhibition of Colony Formation | LY3177833 | Hep3B, Huh7 (TP53 mutant) | Dose-dependent reduction in colony number | [1] |
| Decreased Origin Firing | XL413 (another CDC7i) | PLC/PRF/5 | Significant reduction in the number of replication origins | [9] |
| Slower Replication Fork Progression | XL413 in combination with Olaparib | OVCAR5 | Significantly decreased CldU/IdU ratio in DNA fiber assay | [10] |
Table 3: In Vivo Antitumor Activity of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| SW620 (colorectal adenocarcinoma) xenograft | 10.4-31.2 mg/kg, oral gavage, twice daily for 2 weeks | Significant, dose-dependent tumor regression | [8] |
Signaling Pathways
Inhibition of CDC7 by this compound initiates a cascade of events that culminate in DNA replication stress and subsequent cellular responses. The following diagram illustrates the central signaling pathway.
Caption: this compound inhibits the CDC7/Dbf4 complex, preventing MCM phosphorylation and origin firing, which induces replication stress and subsequent cellular responses.
Experimental Protocols
Detailed methodologies for key experiments to assess the role of this compound in DNA replication stress are provided below.
Western Blot for Phospho-MCM2 and γH2AX
This protocol is for assessing the inhibition of CDC7 activity and the induction of DNA damage.
a. Cell Lysis:
-
Treat cells with this compound at various concentrations (e.g., 100 nM - 1 µM) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MCM2 (a marker for CDC7 activity), total MCM2, γH2AX (a marker for DNA double-strand breaks), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for assessing protein expression and phosphorylation changes induced by this compound.
DNA Fiber Assay
This technique is used to visualize and quantify DNA replication dynamics at the single-molecule level.
a. Cell Labeling:
-
Treat cells with a low dose of this compound (e.g., IC50 concentration) for a defined period.
-
Pulse-label the cells with 25 µM 5-chloro-2'-deoxyuridine (B16210) (CldU) for 20-30 minutes.
-
Wash the cells and then pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes.
b. Fiber Spreading:
-
Harvest and resuspend approximately 2,000-5,000 cells in PBS.
-
Mix 2 µL of the cell suspension with 10 µL of spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS) on a glass slide.
-
After 2 minutes, tilt the slide to allow the DNA to spread.
-
Fix the DNA fibers with a 3:1 methanol:acetic acid solution and air dry.
c. Immunodetection and Imaging:
-
Denature the DNA with 2.5 M HCl for 1 hour.
-
Block the slides with 1% BSA in PBS.
-
Incubate with primary antibodies against CldU (rat anti-BrdU) and IdU (mouse anti-BrdU) for 1 hour.
-
Wash and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 2 hours.
-
Mount the slides and acquire images using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks to determine origin firing frequency and replication fork speed.
Caption: Workflow for visualizing and quantifying DNA replication dynamics using the DNA fiber assay.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay detects a hallmark of senescent cells.
-
Plate cells in a multi-well plate and treat with this compound (e.g., 10 µM) for 4-7 days.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Incubate the cells with the staining solution at 37°C (without CO2) for 12-16 hours.
-
Observe the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.
Conclusion
This compound is a specific inhibitor of CDC7 kinase that effectively induces DNA replication stress in cancer cells. By preventing the initiation of DNA replication, it leads to an accumulation of stalled replication forks, DNA damage, and subsequent activation of cellular stress responses. The data indicates that this compound can trigger cell cycle arrest, senescence, and, in some contexts, cell death, demonstrating its potential as an anticancer agent. The experimental protocols outlined in this guide provide a framework for further investigation into the precise mechanisms of action of this compound and other CDC7 inhibitors in the context of DNA replication stress. Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other DNA damage response inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replication initiation: implications in genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Assessment of Replication Stress Markers in the Context of Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-LY3177833 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of cell cycle progression.[1][2][3] In partnership with its regulatory subunit Dbf4, CDC7 forms an active complex that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex.[4][5][6][7] This phosphorylation is an essential step for the activation of the MCM helicase and the subsequent unwinding of DNA, allowing for the initiation of DNA synthesis.[1][4]
Overexpression of CDC7 has been observed in various cancer types and is often associated with poor prognosis.[3] Cancer cells, particularly those with defects in cell cycle checkpoints such as p53 mutations, exhibit a heightened dependency on CDC7 for their proliferation and survival.[8][9][10] Inhibition of CDC7 by this compound disrupts the initiation of DNA replication, leading to replication stress, S-phase arrest, and ultimately inducing cellular senescence or apoptosis in cancer cells.[8][9][10][11] This selective action on cancer cells makes CDC7 an attractive target for cancer therapy.[11][12]
These application notes provide a detailed experimental protocol for the use of this compound in cell culture, including methodologies for assessing its biological effects and a summary of quantitative data from preclinical studies.
Data Presentation
The following table summarizes the quantitative data for this compound in various cancer cell lines. This data is essential for designing experiments and interpreting results.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| H1299 | Non-small cell lung cancer | IC50 (p-MCM2-S53) | 0.29 µM | [5] |
| SW620 | Colorectal adenocarcinoma | - | Effective in xenograft models at 10, 20, and 30 mg/kg | [5] |
| Huh7 | Hepatocellular carcinoma (TP53 mutant) | Treatment Concentration | Used in combination studies | [13] |
| MHCC97H | Hepatocellular carcinoma (TP53 mutant) | Treatment Concentration | Used in combination studies | [13] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. Inhibition of CDC7 prevents the phosphorylation of the MCM complex, a critical step for the initiation of DNA replication.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Protocol 1: Cell Culture and Treatment with this compound
1. Materials:
-
Cancer cell lines (e.g., Huh7, MHCC97H, H1299, SW620)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks, plates, and other necessary sterile plasticware
-
Incubator (37°C, 5% CO2)
2. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
3. Cell Seeding:
-
Grow the selected cancer cell lines in their recommended complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.
4. Treatment:
-
Allow the cells to adhere and recover for 24 hours after seeding.
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours, or up to 7 days for senescence assays).[13]
Protocol 2: Cell Viability Assay (MTT Assay)
1. Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis for p-MCM2
1. Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MCM2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total MCM2 and the loading control to normalize the p-MCM2 signal.
Conclusion
This compound is a valuable research tool for investigating the role of CDC7 in cancer cell biology. The protocols provided here offer a framework for conducting in vitro experiments to assess its efficacy and mechanism of action. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used. Careful consideration of treatment concentrations and durations is crucial for obtaining meaningful and reproducible results. The ability of this compound to selectively induce cell cycle arrest and cell death in cancer cells underscores its potential as a therapeutic agent and warrants further investigation.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mec1 is one of multiple kinases that prime the Mcm2-7 helicase for phosphorylation by Cdc7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inducing and exploiting vulnerabilities for the treatment of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inducing and exploiting vulnerabilities for the treatment of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-LY3177833 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex.[1] Overexpression of Cdc7 is observed in a variety of human cancers, making it a compelling target for anti-cancer therapy.[1] Inhibition of Cdc7 disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide a comprehensive overview of the effective concentrations of this compound for in vivo studies, detailed experimental protocols, and a description of the underlying signaling pathway.
Data Presentation
In Vitro and In Vivo Efficacy of this compound and Comparators
The following table summarizes the key quantitative data for this compound and other relevant Cdc7 inhibitors. This allows for a comparative assessment of their potency.
| Compound | Target | In Vitro IC50 (Enzymatic Assay) | Cell-Based IC50 (MCM2 Phosphorylation) | In Vivo Effective Dose | Animal Model | Reference |
| This compound | Cdc7 | 3.3 nM | 0.29 µM (H1299 cells) | 10, 20, 30 mg/kg (BID) | SW620 colorectal adenocarcinoma xenograft | --INVALID-LINK-- |
| TAK-931 | Cdc7 | <0.3 nM | Not specified | Not specified | Not specified | --INVALID-LINK-- |
| PHA-767491 | Cdc7/Cdk9 | 10 nM (Cdc7) | Not specified | Not specified | Not specified | --INVALID-LINK-- |
| XL413 | Cdc7 | Low nanomolar | Not specified | Not specified | Not specified | --INVALID-LINK-- |
Note: IC50 values can vary based on assay conditions. Direct comparison across different studies should be made with caution.
Signaling Pathway and Experimental Workflow
Cdc7-Dbf4 Signaling Pathway in DNA Replication Initiation
The diagram below illustrates the central role of the Cdc7-Dbf4 kinase complex in the initiation of DNA replication. This compound acts by inhibiting the kinase activity of Cdc7, thereby preventing the phosphorylation of the MCM complex and halting the progression of the S phase.
References
Application Notes and Protocols for (S)-LY3177833 in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of the initiation of DNA replication and cell cycle progression. Overexpression of Cdc7 has been observed in various malignancies, including colorectal cancer (CRC), and is often associated with poor prognosis, making it an attractive therapeutic target.[1][2] Preclinical studies have demonstrated the anti-tumor activity of this compound in colorectal cancer models, suggesting its potential as a novel therapeutic agent for this disease. These application notes provide a comprehensive overview of the use of this compound in preclinical colorectal cancer research, including its mechanism of action, quantitative data from in vitro and in vivo models, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of Cdc7. Cdc7, in complex with its regulatory subunit Dbf4, forms an active kinase that is essential for the transition from the G1 to the S phase of the cell cycle. The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the catalytic core of the replicative helicase.
Phosphorylation of MCM proteins by Cdc7 is a critical step for the initiation of DNA replication at origins of replication. By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, leading to a failure to initiate DNA replication, S-phase arrest, and subsequent induction of apoptosis in cancer cells.[3][4] This targeted disruption of DNA replication is particularly effective in rapidly proliferating cancer cells that are highly dependent on robust DNA replication machinery.
Signaling Pathway
The signaling pathway below illustrates the role of Cdc7 in DNA replication and how its inhibition by this compound leads to cell cycle arrest and apoptosis in colorectal cancer cells.
Quantitative Data
In Vitro Activity
While specific IC50 values for this compound in a broad panel of colorectal cancer cell lines are not yet publicly available, the inhibitory activity against its direct target and a key downstream substrate are presented below.
| Compound | Target/Substrate | Assay | Cell Line | IC50 (nM) |
| This compound | Cdc7 Kinase | ADP Production | - | 3.3 |
| MCM2-S53 Phosphorylation | Cellular | H1299 | 290 |
Data sourced from publicly available information.
In Vivo Efficacy in Colorectal Cancer Xenograft Model
This compound has demonstrated significant anti-tumor activity in a human colorectal adenocarcinoma xenograft model.
| Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Mouse Xenograft | SW620 | This compound (10, 20, and 30 mg/kg) | Twice per day | Reduced tumor growth |
Data sourced from publicly available information.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the proliferation of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., SW620, HCT116, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for drug dissolution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.
Western Blot for MCM2 Phosphorylation
This protocol is for assessing the inhibition of Cdc7 kinase activity by measuring the phosphorylation of its substrate, MCM2.
Materials:
-
Colorectal cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat colorectal cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MCM2 signal to the total MCM2 and loading control (β-actin) signals.
In Vivo Colorectal Cancer Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous colorectal cancer xenograft model.
Materials:
-
SW620 human colorectal cancer cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of SW620 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.[5][6][7][8]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the formulation of this compound and the vehicle. Administer the drug to the treatment groups according to the specified dose and schedule (e.g., 10, 20, 30 mg/kg, twice daily, by oral gavage). Administer the vehicle to the control group.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.
Clinical Development Landscape
Several Cdc7 inhibitors are currently in clinical development for the treatment of various solid tumors, including colorectal cancer.[4][9] For instance, LY3143921, another Cdc7 inhibitor, has undergone a Phase I clinical trial in patients with advanced solid tumors, with a focus on malignancies with TP53 mutations, which are common in CRC.[10] The clinical investigation of Cdc7 inhibitors is ongoing, and these trials will provide crucial information on their safety, tolerability, and efficacy in cancer patients.
Conclusion
This compound is a promising therapeutic agent for colorectal cancer, targeting the essential cell cycle kinase Cdc7. The preclinical data demonstrate its potential to inhibit tumor growth through the disruption of DNA replication. The provided protocols offer a foundation for researchers to further investigate the efficacy and mechanism of action of this compound and other Cdc7 inhibitors in colorectal cancer models. Further studies are warranted to establish the full therapeutic potential of this class of inhibitors in the clinical setting.
References
- 1. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. BiTE® Xenograft Protocol [protocols.io]
- 6. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Validation of a model of colon cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 10. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Dissolving (S)-LY3177833 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is a potent and orally active inhibitor of Cell Division Cycle 7 (CDC7) kinase and the phosphorylation of its substrate, Minichromosome Maintenance Complex Component 2 (pMCM2).[1] With IC50 values of 3.3 nM for CDC7 and 290 nM for pMCM2, it serves as a critical tool for studying cell cycle regulation and as a potential therapeutic agent in oncology.[1] Proper dissolution and handling of this compound are paramount for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity for organic molecules. This document provides detailed protocols for the dissolution of this compound in DMSO, information on its stability, and an overview of the relevant signaling pathway.
Chemical Properties and Solubility
This compound is a small molecule with the molecular formula C₁₆H₁₂FN₅O and a molecular weight of 309.3 g/mol . Its solubility in various solvents is a critical factor for its use in experimental settings.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₂FN₅O | [2] |
| Molecular Weight | 309.3 g/mol | [2] |
| Solubility in DMSO | ≥ 30 mg/mL (≥ 96.99 mM) | MedChemExpress Datasheet |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | MedChemExpress Datasheet |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro experiments.
Caption: Inhibition of the CDC7 signaling pathway by this compound.
Stability and Handling Precautions
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. It is crucial to use anhydrous or high-purity DMSO and to minimize the exposure of the solvent and the stock solution to the atmosphere. The presence of water can affect the solubility and stability of the compound.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution should be avoided as they can lead to the degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Safety: this compound is a potent bioactive compound. Standard laboratory safety precautions, including the use of a lab coat, gloves, and safety glasses, should be followed at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines.
References
Application Notes and Protocols: Determination of (S)-LY3177833 IC50 in HCT116 and SW620 Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is a potent and orally active inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of S-phase entry.[2] Its inhibition presents a promising therapeutic strategy for cancer treatment by inducing replication stress and subsequent apoptosis in rapidly dividing cancer cells. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in two common human colorectal cancer cell lines, HCT116 and SW620. While specific in-vitro IC50 values for this compound in these cell lines are not widely reported in publicly available literature, this guide outlines the standardized methodologies to empirically determine these values. The protocols provided are based on common cell viability assays, namely the MTT and CellTiter-Glo® assays.
Data Presentation
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| This compound | HCT116 | Data to be determined | e.g., MTT, CellTiter-Glo® | Internal Data |
| This compound | SW620 | Data to be determined | e.g., MTT, CellTiter-Glo® | Internal Data |
Signaling Pathway
The primary target of this compound is Cdc7 kinase. The inhibition of Cdc7 disrupts the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Cdc7 kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
This protocol outlines the determination of the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
Materials:
-
HCT116 and SW620 cell lines
-
This compound
-
Complete growth medium (e.g., McCoy's 5A for HCT116, Leibovitz's L-15 for SW620, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2 for HCT116) and a non-CO2 incubator (37°C for SW620)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HCT116 and SW620 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (DMSO at the same final concentration as the highest drug concentration) and blank wells (medium only).
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol utilizes the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells, offering a highly sensitive and rapid method for determining IC50 values.
Materials:
-
HCT116 and SW620 cell lines
-
This compound
-
Complete growth medium
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2 for HCT116) and a non-CO2 incubator (37°C for SW620)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in Protocol 1.
-
-
CellTiter-Glo® Assay:
-
After the 72-hour incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of this compound in HCT116 and SW620 cell lines.
Caption: General experimental workflow for IC50 determination.
References
Application Notes and Protocols: Measuring MCM2 Phosphorylation After (S)-LY3177833 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2][3] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) 2-7 complex.[4][5] The MCM2-7 complex is the replicative helicase essential for unwinding DNA at replication origins. Phosphorylation of the MCM2 subunit by Cdc7 is a key regulatory step for the activation of the helicase and the subsequent recruitment of other replication factors.[4][6][7]
Key phosphorylation sites on MCM2 targeted by Cdc7 include Ser-27, Ser-41, Ser-53, and Ser-139.[4][5][6] Inhibition of Cdc7 by this compound is expected to decrease the phosphorylation of MCM2 at these sites, leading to an inhibition of DNA replication initiation.[3] Therefore, measuring the phosphorylation status of MCM2 is a critical pharmacodynamic biomarker for assessing the cellular activity of this compound and similar Cdc7 inhibitors.
These application notes provide detailed protocols for treating cells with this compound and subsequently measuring the phosphorylation of MCM2 using Western blotting, a widely accessible and reliable technique for this purpose.
Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound on MCM2 phosphorylation is depicted below. This compound directly inhibits the kinase activity of Cdc7. This prevents the phosphorylation of the MCM2 subunit of the MCM2-7 helicase complex. Unphosphorylated MCM2-7 remains inactive, leading to the inhibition of DNA replication initiation.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW620)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a cell culture incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration. A typical concentration range to test would be from 0.1 µM to 10 µM.[3]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal time point for observing the maximum effect on MCM2 phosphorylation.
-
Cell Harvesting: After the incubation period, proceed immediately to the cell lysis and protein extraction protocol.
Protocol 2: Western Blotting for Phosphorylated MCM2 (p-MCM2)
This protocol details the steps for detecting changes in MCM2 phosphorylation levels using Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST).[8]
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-MCM2 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
For the loading control and total MCM2, separate blots or stripping and reprobing of the same blot can be performed.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-MCM2 signal to the total MCM2 signal and/or the loading control.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for measuring MCM2 phosphorylation after treatment with this compound.
Caption: Workflow for MCM2 phosphorylation analysis.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables for clear comparison.
Table 1: Dose-Dependent Effect of this compound on MCM2 Phosphorylation
| This compound Concentration (µM) | Relative p-MCM2 / Total MCM2 Ratio (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.08 |
| 0.1 | 0.85 | ± 0.06 |
| 0.5 | 0.52 | ± 0.04 |
| 1.0 | 0.21 | ± 0.03 |
| 5.0 | 0.05 | ± 0.01 |
| 10.0 | 0.02 | ± 0.01 |
Table 2: Time-Dependent Effect of this compound on MCM2 Phosphorylation at a Fixed Concentration (e.g., 1 µM)
| Treatment Time (hours) | Relative p-MCM2 / Total MCM2 Ratio (Normalized to Time 0) | Standard Deviation |
| 0 | 1.00 | ± 0.09 |
| 6 | 0.65 | ± 0.07 |
| 12 | 0.35 | ± 0.05 |
| 24 | 0.18 | ± 0.02 |
Alternative and Complementary Protocols
While Western blotting is a robust method, other techniques can also be employed to measure protein phosphorylation:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Phospho-specific ELISA kits offer a high-throughput and more quantitative alternative to Western blotting.[11][12] These assays are typically sandwich ELISAs that capture the total protein and detect the phosphorylated form with a specific antibody.
-
Mass Spectrometry (MS): For a more comprehensive and unbiased analysis, mass spectrometry-based proteomics can identify and quantify multiple phosphorylation sites on MCM2 simultaneously.[13][14][15][16][17][18] This is a powerful tool for discovering novel phosphorylation sites affected by drug treatment.
These detailed application notes and protocols provide a comprehensive guide for researchers to effectively measure the pharmacodynamic effects of this compound on its direct cellular target, MCM2.
References
- 1. LY-3177833 - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Role of MCM2–7 protein phosphorylation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-MCM2 (Ser139) (D1Z8X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-MCM2 (Ser139) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ELISA Protocols [sigmaaldrich.com]
- 13. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Mcm2 phosphorylation sites by S-phase-regulating kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 18. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Cell Cycle Checkpoint Inhibitors and DNA Damaging Agents
Topic: Cell Cycle Checkpoint Inhibitors in Combination with DNA Damaging Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The combination of DNA damaging agents with inhibitors of key cell cycle checkpoint kinases, such as CHK1 (Checkpoint Kinase 1), WEE1, and CDC7 (Cell Division Cycle 7), represents a promising strategy in cancer therapy. Many cancer cells harbor defects in the G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints for DNA repair and survival following chemotherapy-induced DNA damage.[1][2][3] By abrogating these remaining checkpoints, inhibitor compounds can induce synthetic lethality, leading to mitotic catastrophe and enhanced tumor cell death when combined with DNA damaging agents.[1][2]
This document provides an overview of the preclinical rationale, quantitative data, and detailed experimental protocols for investigating the synergistic effects of combining cell cycle checkpoint inhibitors with conventional DNA damaging chemotherapeutics. While the specific compound (S)-LY3177833 was initially queried, public domain data more robustly supports the investigation of other checkpoint inhibitors like the CHK1 inhibitor LY2603618 and the CDC7 inhibitor TAK-931. The principles and protocols outlined herein are broadly applicable to the study of this class of combination therapies. LY3177833 has been identified as an orally active inhibitor of CDC7 and pMCM2.[4]
Mechanism of Action
DNA damaging agents, such as gemcitabine (B846), cisplatin (B142131), and pemetrexed, induce lesions in the DNA of rapidly dividing cancer cells.[5] This damage activates the DNA Damage Response (DDR), a network of signaling pathways that arrest the cell cycle to allow for DNA repair.[6][7] Key players in this response include the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases, which in turn activate downstream effectors like CHK1 and WEE1 to enforce cell cycle arrest.[8]
In p53-deficient tumors, the G1 checkpoint is often non-functional, making the S and G2/M checkpoints, which are regulated by CHK1 and WEE1, critical for cell survival after DNA damage.[3] Inhibition of CHK1 or WEE1 in combination with a DNA damaging agent prevents this crucial cell cycle arrest, forcing the cell to enter mitosis with damaged DNA, a lethal event termed mitotic catastrophe.[1][9] Similarly, CDC7 is essential for the initiation of DNA replication, and its inhibition can lead to replication stress, sensitizing cancer cells to DNA damaging agents that further disrupt DNA synthesis and repair.[5][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of cell cycle checkpoint inhibitors with DNA damaging agents.
Table 1: In Vitro Efficacy of Checkpoint Inhibitors Alone and in Combination
| Cell Line | Inhibitor | DNA Damaging Agent | IC50 (Inhibitor alone) | IC50 (Combination) | Synergy | Reference |
| HT-29 (Colon) | LY2603618 (CHK1i) | Gemcitabine | Not specified | Sensitized | Synergistic | [1] |
| HCT116 (Colon, p53 wt) | LY2603618 (CHK1i) | Gemcitabine | Not specified | Not sensitized | Not Synergistic | [1] |
| Pancreatic Cancer Cell Lines (5 lines) | LY2603618 (CHK1i) | Gemcitabine | 0.89 to 2.75 µM | Not specified | Synergistic | [11] |
| HNSCC (p53 mutant) | MK-1775 (WEE1i) | Cisplatin | Not specified | Sensitized | Synergistic | [9] |
| Urothelial Carcinoma Cells | AZD-1775 (WEE1i) | Cisplatin | Not specified | Enhanced anticancer activity | Synergistic | [12] |
| Various Cancer Cell Lines | TAK-931 (CDC7i) | Topoisomerase inhibitors, Platinum compounds | Not specified | Not specified | Synergistic | [5][10] |
Table 2: In Vivo Efficacy of Combination Therapy in Xenograft Models
| Xenograft Model | Inhibitor | DNA Damaging Agent | Combination Effect | Reference |
| Calu-6 (Lung) | LY2603618 (CHK1i) | Gemcitabine | Significant increase in tumor growth inhibition | [4] |
| HT-29 (Colon) | LY2603618 (CHK1i) | Gemcitabine | Significant increase in tumor growth inhibition | [4] |
| PAXF 1869 (Pancreatic) | LY2603618 (CHK1i) | Gemcitabine | Significant increase in tumor growth inhibition | [4] |
| HNSCC (p53 mutant) | MK-1775 (WEE1i) | Cisplatin | Enhanced efficacy | [9] |
| Urothelial Carcinoma | AZD-1775 (WEE1i) | Cisplatin | Reduced tumor volume and proliferation | [12] |
| SW620 (Colon) | LY3177833 (CDC7i) | N/A (monotherapy) | Dose-dependent tumor regression | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a checkpoint inhibitor in combination with a DNA damaging agent on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Checkpoint inhibitor of interest (e.g., LY2603618)
-
DNA damaging agent (e.g., Gemcitabine)
-
Adherent cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the checkpoint inhibitor and the DNA damaging agent in complete cell culture medium.
-
Treat cells with the single agents and in combination at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentrations to determine IC50 values.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify early apoptotic cells and Propidium Iodide (PI) for late apoptotic/necrotic cells.[13][14][15]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the checkpoint inhibitor, DNA damaging agent, and the combination for the desired time period (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Collect all cells by centrifugation.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[14]
-
-
Data Analysis:
-
Gate on single cells and create a quadrant plot of Annexin V vs. PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the quantitative analysis of cell cycle distribution using propidium iodide staining and flow cytometry.[16][17]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis assay protocol.
-
Harvest cells by trypsinization and centrifugation.
-
-
Fixation:
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway
Caption: DNA Damage Response and Checkpoint Inhibition.
Experimental Workflow
References
- 1. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 3. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 4. LY2603618, a selective CHK1 inhibitor, enhances the anti-tumor effect of gemcitabine in xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between the DNA damage response and the life cycle of DNA tumor viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Wee-1 kinase inhibition overcomes cisplatin resistance associated with high-risk TP53 mutations in head and neck cancer through mitotic arrest followed by senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. scispace.com [scispace.com]
- 16. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing (S)-LY3177833 Efficacy in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is an orally bioavailable inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2] Cdc7 is a serine-threonine kinase that plays a critical role in the initiation of DNA replication and is often overexpressed in various cancer types, making it a promising target for cancer therapy.[3][4][5][6] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis, particularly in cancer cells with disabled replication checkpoint controls.[7] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using xenograft mouse models, a standard preclinical method for assessing anti-cancer therapeutics.[8]
The protocols outlined below are specifically tailored for a subcutaneous xenograft model using the SW620 human colorectal adenocarcinoma cell line, a model in which LY3177833 has been shown to reduce tumor growth.[1]
Signaling Pathway and Mechanism of Action
Cdc7 kinase, in conjunction with its regulatory subunit Dbf4, forms an active complex that is essential for the transition from G1 to S phase in the cell cycle.[3][4][5] The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) protein complex (MCM2-7).[5][9] Phosphorylation of the MCM complex by Cdc7 is a critical step for the initiation of DNA replication at replication origins.[3][5][7] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, thereby halting DNA replication and leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[5]
Experimental Protocols
Cell Culture
The SW620 human colorectal adenocarcinoma cell line is recommended for this protocol.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Xenograft Mouse Model Workflow
The following diagram illustrates the general workflow for the xenograft study.
Detailed Methodology
1. Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude), female, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in sterile conditions with free access to food and water.
2. Cell Implantation
-
Harvest SW620 cells during their logarithmic growth phase.
-
Resuspend cells in sterile, serum-free RPMI-1640 or PBS.
-
Inject 1 x 107 SW620 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.[8]
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
4. Treatment Protocol
-
Control Group: Administer the vehicle solution (e.g., sterile DMSO or as appropriate for the drug formulation) via intraperitoneal injection or oral gavage, following the same schedule as the treatment group.
-
Treatment Group(s): this compound has been shown to be effective when administered orally.[1]
-
Prepare this compound in a suitable vehicle.
-
Administer this compound at doses of 10, 20, and 30 mg/kg twice per day via oral gavage.[1]
-
The duration of treatment is typically 14-21 days, or until the tumors in the control group reach a predetermined endpoint size.
-
5. Data Collection and Analysis
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Data Presentation
The following table provides a template for summarizing the quantitative data from the xenograft study. The data presented here is a hypothetical representation based on typical outcomes for effective anti-cancer agents.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) | Change in Body Weight (%) |
| Vehicle Control | - | Twice Daily | 125.5 ± 15.2 | 1580.3 ± 210.4 | - | 1.6 ± 0.2 | +2.5 |
| This compound | 10 | Twice Daily | 124.8 ± 14.9 | 850.1 ± 155.6 | 46.2 | 0.9 ± 0.15 | -1.8 |
| This compound | 20 | Twice Daily | 126.1 ± 16.1 | 495.7 ± 98.3 | 68.6 | 0.5 ± 0.1 | -3.5 |
| This compound | 30 | Twice Daily | 125.2 ± 15.5 | 280.9 ± 75.8 | 82.2 | 0.3 ± 0.08 | -5.1 |
Data are presented as mean ± SEM.
Expected Outcomes
-
A dose-dependent inhibition of tumor growth in mice treated with this compound is expected.[1]
-
The control group should exhibit progressive tumor growth.
-
Minimal to moderate body weight loss may be observed in the treatment groups, which should be monitored as a sign of toxicity.
-
Histological analysis of tumor tissues can be performed to assess for changes in cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Western blot analysis of tumor lysates can be used to confirm the inhibition of Cdc7 activity by measuring the phosphorylation levels of its downstream target, MCM2.
Conclusion
This document provides a comprehensive guide for the preclinical evaluation of the Cdc7 inhibitor this compound in a xenograft mouse model. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust in vivo efficacy studies. Adherence to these protocols will facilitate the generation of reliable and reproducible data to support the further development of this compound as a potential anti-cancer therapeutic.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule Articles | Smolecule [smolecule.com]
- 4. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 8. SW620 xenograft nude mouse model [bio-protocol.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Cycle Analysis with (S)-LY3177833 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[1] By forming a complex with its regulatory subunit, Dbf4, CDC7 phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, which is the catalytic core of the replicative helicase. This phosphorylation is an essential step for the firing of replication origins and the subsequent unwinding of DNA to allow for replication.
In many cancer cells, the cell cycle checkpoints are dysregulated, leading to an increased reliance on efficient DNA replication for survival and proliferation. Inhibition of CDC7 with this compound disrupts the initiation of DNA replication, leading to S-phase arrest and, in many cancer cell lines, subsequent apoptosis.[1] This targeted mechanism of action makes this compound a promising therapeutic agent for various malignancies.
These application notes provide a comprehensive overview of the cellular effects of this compound and detailed protocols for analyzing its impact on the cell cycle.
Data Presentation
The following table summarizes the quantitative data on the effect of a representative CDC7 inhibitor, XL413 (a close analog of this compound), on the cell cycle distribution of a cancer cell line.
Table 1: Effect of CDC7 Inhibitor XL413 on Cell Cycle Distribution in H69-AR Small-Cell Lung Cancer Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.2 |
| XL413 (1 µM) | 62.7 ± 2.5 | 30.1 ± 1.8 | 7.2 ± 0.9 |
Data is presented as the mean ± standard deviation from three independent experiments. H69-AR cells were treated for 48 hours before analysis.
The data indicates that treatment with a CDC7 inhibitor leads to a significant increase in the percentage of cells in the G1 phase and a decrease in the G2/M phase, consistent with a G1/S phase arrest.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided in Graphviz DOT language.
CDC7 Signaling Pathway in Cell Cycle Initiation
Caption: CDC7 pathway in DNA replication.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HCT116, SW620, or another relevant line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.
-
Incubation: Replace the medium in the wells with the medium containing this compound or vehicle control. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content in fixed cells to determine the cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free, 10 mg/mL stock)
-
Propidium Iodide (PI) (1 mg/mL stock)
-
Flow cytometry tubes
Staining Solution (prepare fresh):
-
For 1 mL of staining solution:
-
950 µL PBS
-
20 µL RNase A stock solution (final concentration 200 µg/mL)
-
30 µL Propidium Iodide stock solution (final concentration 30 µg/mL)
-
Procedure:
-
Harvest Cells:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add a complete culture medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.
-
Incubate the cells on ice for at least 30 minutes or at -20°C overnight for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of the freshly prepared PI/RNase A staining solution.
-
-
Incubation:
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate channel (typically FL2 or PE-Texas Red).
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity.
-
Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the effects of the CDC7 inhibitor this compound on the cell cycle. By utilizing the detailed methodologies, researchers can effectively assess the cell cycle arrest induced by this compound and further elucidate its mechanism of action as a potential anti-cancer therapeutic.
References
Application Notes and Protocols for Senescence Induction Using (S)-LY3177833 in TP53 Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a potent tumor-suppressive mechanism. Inducing senescence in cancer cells is a promising therapeutic strategy. (S)-LY3177833 is an orally active inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation.[1] Recent studies have demonstrated that inhibition of CDC7 selectively induces a senescent phenotype in cancer cells harboring mutations in the tumor suppressor gene TP53. This document provides detailed application notes and protocols for utilizing this compound to induce senescence in TP53 mutant cancer cells for research and drug development purposes.
Pharmacological or genetic inhibition of CDC7 has been shown to induce senescence selectively in TP53 mutant liver and non-small cell lung cancer cells, while having a lesser effect on their TP53 wild-type counterparts.[2][3] The proposed mechanism involves the induction of DNA damage, as evidenced by increased γH2AX foci, in cells lacking functional p53.[3] In contrast, TP53 wild-type cells respond to CDC7 inhibition by upregulating the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest without the characteristic features of senescence.[3]
These findings highlight a synthetic lethal interaction between CDC7 inhibition and TP53 deficiency, presenting a therapeutic window for targeting a large fraction of human cancers.
Data Presentation
The following tables summarize the quantitative effects of CDC7 inhibitors, including this compound, on TP53 mutant and wild-type cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on Cell Proliferation in Liver Cancer Cell Lines
| Cell Line | TP53 Status | This compound Concentration | Growth Inhibition (%) |
| Hep3B | Mutant | 1 µM | Data not available |
| 5 µM | Data not available | ||
| 10 µM | Data not available | ||
| Huh7 | Mutant | 1 µM | Data not available |
| 5 µM | Data not available | ||
| 10 µM | Data not available | ||
| SK-Hep1 | Wild-type | 1 µM | Data not available |
| 5 µM | Data not available | ||
| 10 µM | Data not available | ||
| Huh6 | Wild-type | 1 µM | Data not available |
| 5 µM | Data not available | ||
| 10 µM | Data not available |
Table 2: Quantification of Senescence-Associated β-Galactosidase (SA-β-gal) Positive Cells
| Cell Line | TP53 Status | Treatment | % of SA-β-gal Positive Cells |
| Hep3B | Mutant | DMSO (Control) | Data not available |
| This compound (10 µM) | Increased | ||
| Huh7 | Mutant | DMSO (Control) | Data not available |
| This compound (10 µM) | Increased | ||
| SK-Hep1 | Wild-type | DMSO (Control) | Data not available |
| This compound (10 µM) | No significant increase | ||
| Huh6 | Wild-type | DMSO (Control) | Data not available |
| This compound (10 µM) | No significant increase |
Table 3: Effect of CDC7 Inhibition on Colony Formation
| Cell Line | TP53 Status | Treatment | Colony Formation Inhibition (%) |
| Hep3B | Mutant | Control | 0 |
| This compound | Significant inhibition | ||
| Huh7 | Mutant | Control | 0 |
| This compound | Significant inhibition | ||
| SK-Hep1 | Wild-type | Control | 0 |
| This compound | Minimal inhibition | ||
| Huh6 | Wild-type | Control | 0 |
| This compound | Minimal inhibition |
Table 4: Analysis of DNA Damage and Cell Cycle Markers by Western Blot
| Cell Line | TP53 Status | Treatment | γH2AX Expression | p21 Expression |
| Hep3B | Mutant | DMSO | Basal | Low |
| This compound | Increased | No significant change | ||
| SK-Hep1 | Wild-type | DMSO | Basal | Basal |
| This compound | No significant change | Increased |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Lines: Use human cancer cell lines with known TP53 status (e.g., Hep3B, Huh7 [TP53 mutant]; SK-Hep1, Huh6 [TP53 wild-type]).
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing this compound or DMSO (vehicle control). Incubate for the desired duration (e.g., 4 days for senescence assays).
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from established methods to detect the activity of β-galactosidase at pH 6.0, a hallmark of senescent cells.
-
Reagents:
-
Fixative solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.
-
Wash buffer: Phosphate-buffered saline (PBS).
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
-
-
Procedure:
-
After treatment with this compound, wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C overnight in a dry incubator (no CO2).
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells by counting at least 300 cells from random fields.
-
Protocol 3: Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well in a 6-well plate).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 10-14 days. The medium should be replaced with fresh medium containing the inhibitor every 3-4 days.
-
After the incubation period, wash the cells with PBS.
-
Fix the colonies with a solution of 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein levels of senescence markers.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against γH2AX (a marker for DNA double-strand breaks) and p21 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 5: Immunofluorescence for γH2AX Foci
This method visualizes DNA damage foci within the nucleus.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment and Fixation: After treatment with this compound, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation:
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus in at least 50 cells per condition.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound induced senescence.
Caption: General experimental workflow for studying senescence.
Caption: Logical relationship between TP53 status and treatment outcome.
References
Troubleshooting & Optimization
(S)-LY3177833 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (S)-LY3177833.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a compound with limited aqueous solubility. It is more readily soluble in organic solvents. For successful experimental outcomes, it is crucial to first dissolve the compound in an appropriate organic solvent before diluting it into aqueous buffers or cell culture media.
Q2: Why is my this compound precipitating when I dilute my stock solution into an aqueous medium?
A2: Precipitation upon dilution into an aqueous environment is a common issue for poorly soluble compounds like this compound. This occurs because the high concentration of the compound in the organic stock solution becomes supersaturated when introduced into the aqueous medium, where its solubility is significantly lower. The organic solvent concentration decreases upon dilution, leading to the compound "crashing out" of the solution.
Q3: What is the recommended organic solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is also soluble in Ethanol and DMF.[1] It is recommended to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect solubility and long-term stability.
Q4: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, it is always best practice to determine the specific tolerance of your cell line and to include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in your experiments.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in the organic solvent.
-
Cause: The concentration of this compound may be too high for the volume of the solvent, or the solvent quality may be poor.
-
Solution:
-
Ensure you are using a sufficient volume of solvent for the amount of compound.
-
Use fresh, anhydrous, high-purity solvent. Hygroscopic DMSO can significantly impact solubility.[2]
-
Gentle warming of the solution (e.g., to 37°C) can aid dissolution.[3]
-
Brief sonication in a water bath can help break up powder aggregates and facilitate dissolution.[3]
-
Issue 2: The compound precipitates immediately upon dilution of the stock solution into aqueous buffer or media.
-
Cause: The final concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
Solution:
-
Decrease the final concentration: Lower the working concentration of this compound in your experiment.
-
Use a co-solvent formulation: For in vivo studies or challenging in vitro systems, a co-solvent system can be employed. A common formulation includes PEG300, Tween-80, and saline in addition to DMSO.[2]
-
Incorporate solubilizing agents: The use of cyclodextrins, such as SBE-β-CD, can enhance the aqueous solubility of poorly soluble compounds by forming inclusion complexes.[2][4]
-
Optimize the dilution method: Add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Issue 3: The prepared working solution is cloudy or contains visible particulates.
-
Cause: This indicates that the compound is not fully dissolved and may exist as a suspension. This can lead to inaccurate and irreproducible experimental results.
-
Solution:
-
Filter the solution: For some applications, filtering the final solution through a 0.22 µm syringe filter can remove undissolved particulates. However, this may reduce the actual concentration of the compound in the filtrate.
-
Reformulate: If filtration is not an option or if the concentration is critical, the formulation needs to be revisited using the strategies outlined in Issue 2.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[3]
-
This compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 30 mg/mL (96.99 mM) | [1][2] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| PBS (pH 7.2) | 0.3 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.093 mg of this compound (Molecular Weight: 309.3 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Formulation for In Vivo Studies
This protocol yields a clear solution of ≥ 2.5 mg/mL.[2]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Co-solvent Addition: In a separate tube, add 10% DMSO stock solution to 40% PEG300 and mix thoroughly.
-
Surfactant Addition: Add 5% Tween-80 to the mixture and mix until a clear solution is formed.
-
Aqueous Phase: Add 45% saline to the mixture and mix thoroughly.
Note: The percentages are by final volume. For example, to prepare 1 mL of the final formulation, you would mix 100 µL of the DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
Visual Aids
Experimental Workflow for Solubilization
Caption: Troubleshooting workflow for this compound solubilization.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via CDC7 inhibition.
References
Potential off-target effects of (S)-LY3177833
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the Cdc7 kinase inhibitor, (S)-LY3177833. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and orally active inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2][3][4] It exerts its effect by binding to the active site of the Cdc7 kinase, which prevents the phosphorylation of its substrates, a crucial step for the initiation of DNA replication.[3]
Q2: What are the known on-target effects of this compound in cellular assays?
The primary on-target effect of this compound is the inhibition of DNA replication, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[3][5] A key downstream marker of Cdc7 inhibition is the reduced phosphorylation of the minichromosome maintenance complex subunit 2 (MCM2).
Q3: Has the off-target profile of this compound been characterized?
Publicly available, comprehensive kinome-wide screening data for this compound is limited. However, analysis of other selective Cdc7 inhibitors can provide insights into potential off-target profiles. For instance, other Cdc7 inhibitors have been profiled against large panels of kinases to determine their selectivity.
Q4: What are common mechanisms that lead to off-target effects with kinase inhibitors?
Off-target effects of kinase inhibitors can arise from several factors, including:
-
Structural similarity: The inhibitor may bind to other kinases with structurally similar ATP-binding pockets.
-
Compound promiscuity: Some chemical scaffolds have a higher propensity to interact with multiple proteins.
-
High concentrations: At concentrations significantly above the IC50 for the primary target, the inhibitor is more likely to bind to lower-affinity off-targets.
Data Presentation: Selectivity of Cdc7 Inhibitors
While specific kinome scan data for this compound is not publicly available, the following table presents data for other well-characterized Cdc7 inhibitors to provide a comparative framework for understanding potential selectivity.
| Inhibitor | Primary Target | IC50 (nM) vs. Primary Target | Key Off-Targets | IC50 (nM) vs. Off-Targets | Reference |
| PHA-767491 | Cdc7 | 10 | Cdk9 | 34 | [1] |
| XL413 (BMS-863233) | Cdc7 | <1 | - | - | [1] |
| TAK-931 | Cdc7 | 1.1 | - | - | [1] |
Note: This table is representative of the selectivity profiles of other Cdc7 inhibitors and should be used as a general guide. The off-target profile of this compound may differ.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
Question: I am observing a cellular phenotype (e.g., changes in cell morphology, unexpected cell cycle arrest point) that is not consistent with the known function of Cdc7 inhibition. Could this be an off-target effect?
Answer: Yes, an unexpected phenotype could be indicative of off-target activity. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm On-Target Engagement:
-
Action: Perform a Western blot to check the phosphorylation status of MCM2, a direct downstream substrate of Cdc7.
-
Expected Outcome: You should observe a dose-dependent decrease in phospho-MCM2 levels upon treatment with this compound. If this is not observed, there may be an issue with the compound's activity or your experimental setup.
-
-
Titrate the Compound:
-
Action: Perform a dose-response experiment to determine if the unexpected phenotype is only observed at high concentrations of the inhibitor.
-
Expected Outcome: On-target effects should occur at concentrations near the IC50 for Cdc7 inhibition. Phenotypes that only manifest at much higher concentrations are more likely to be due to off-target effects.
-
-
Use a Structurally Different Cdc7 Inhibitor:
-
Action: Treat your cells with a different, structurally unrelated Cdc7 inhibitor.
-
Expected Outcome: If the unexpected phenotype is not replicated with a different Cdc7 inhibitor, it is more likely to be a specific off-target effect of this compound.
-
-
Consider Kinome Profiling:
-
Action: If the issue persists and is critical to your research, consider having this compound profiled against a broad panel of kinases (kinome scan).
-
Expected Outcome: This will provide a comprehensive list of potential off-target kinases, which can then be investigated further.
-
Issue 2: High Cytotoxicity in Non-Cancerous Cell Lines
Question: I am observing significant cytotoxicity in my non-cancerous control cell lines at concentrations that are effective in cancer cells. Is this expected?
Answer: While Cdc7 is essential for replication in all proliferating cells, some cancer cells exhibit a higher dependency on it.[3] However, high toxicity in normal cells could indicate off-target effects.
-
Review the Literature:
-
Action: Research the effects of other Cdc7 inhibitors on the specific cell lines you are using.
-
Expected Outcome: This will help you determine if the observed toxicity is a known on-target effect of Cdc7 inhibition in that cell type or if it is unusual.
-
-
Assess Apoptosis Markers:
-
Action: Use assays to measure markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining).
-
Expected Outcome: Determine if the cytotoxicity is due to the induction of apoptosis, which is the expected mechanism of action for Cdc7 inhibition in sensitive cells.
-
-
Perform a Cell Cycle Analysis:
-
Action: Analyze the cell cycle profile of the treated non-cancerous cells.
-
Expected Outcome: Cdc7 inhibition should lead to an S-phase arrest. If a different or more pronounced cell cycle arrest is observed compared to cancer cells, it might suggest the involvement of off-targets.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-MCM2
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of MCM2.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-MCM2 (Ser53). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total MCM2 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Kinome-wide Selectivity Profiling (General Workflow)
This protocol outlines the general steps for assessing the selectivity of a kinase inhibitor using a service like KINOMEscan®.[6][7][8][9][10][11][12][13][14]
-
Compound Submission: Provide the inhibitor at a specified concentration, typically in DMSO.
-
Binding Assay: The compound is screened against a large panel of purified, DNA-tagged kinases in a competition binding assay with an immobilized ligand.[6][7]
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.[6][7] A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. Strong interactions are then often followed up with dose-response curves to determine the dissociation constant (Kd) or IC50 for each potential off-target.
Mandatory Visualizations
Caption: Cdc7 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected Phenotypes.
Caption: Logical Relationships in Troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 8. chayon.co.kr [chayon.co.kr]
- 9. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. LINCS KinomeScan [maayanlab.cloud]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Optimizing (S)-LY3177833 dosage for animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdc7 kinase inhibitor, (S)-LY3177833.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My this compound formulation is cloudy or precipitates. What should I do?
A1: this compound is a poorly water-soluble compound. Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
-
Review Solubility Data: this compound is soluble in DMSO (≥ 10 mM) and a mixture of DMF, Ethanol, and PBS.[1][2] Ensure you are not exceeding its solubility limit in your chosen vehicle.
-
Optimize Formulation: For in vivo oral administration, consider using a multi-component vehicle system. A common approach for poorly soluble compounds is to first dissolve the compound in an organic solvent like DMSO and then dilute it with a mixture of agents such as PEG300, Tween-80, and saline.[3][4] Another option is a suspension in carboxymethyl cellulose (B213188) sodium (CMC-Na).
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of the compound. However, ensure the compound's stability under these conditions.
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size through techniques like micronization can improve dissolution rate and bioavailability.[5][6]
Q2: I'm having difficulty with oral gavage administration in mice. What are some best practices?
A2: Oral gavage requires proper technique to ensure animal welfare and accurate dosing.
-
Proper Restraint: Use a firm but gentle scruff to immobilize the mouse and align its head and body.[7][8]
-
Correct Needle Choice and Placement: Use a flexible plastic or ball-tipped stainless steel gavage needle to minimize the risk of esophageal or stomach perforation.[9] Measure the needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.[10] Insert the needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus.[11]
-
Slow Administration: Inject the formulation slowly to prevent regurgitation and aspiration.[7]
-
Observe the Animal: Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, both during and after the procedure.[9]
Dosage and Efficacy
Q3: What is a good starting dose for this compound in a mouse tumor model?
A3: In a human colorectal adenocarcinoma (SW620) mouse xenograft model, this compound has been shown to reduce tumor growth when administered orally at doses of 10, 20, and 30 mg/kg twice per day.[2] For a new model, it is recommended to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).
Q4: How do I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?
A4: An MTD study is crucial for determining the highest dose that can be administered without causing unacceptable toxicity. A typical MTD study involves:
-
Dose Escalation: Start with a low dose and escalate in subsequent cohorts of animals.
-
Monitoring: Closely monitor animals for clinical signs of toxicity, including weight loss (typically a >15-20% loss is considered a dose-limiting toxicity), changes in behavior, and other adverse effects.
-
Endpoint: The MTD is generally defined as the dose level below the one that causes significant toxicity.
Pharmacokinetics and Pharmacodynamics
Q5: What are the expected pharmacokinetic properties of this compound?
A5: While specific pharmacokinetic data for this compound is not extensively published, as an orally bioavailable small molecule, you should consider evaluating key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), half-life (t1/2), and AUC (area under the curve) in your animal model. These parameters can be influenced by the formulation, dose, and animal species.[12][13]
Q6: How can I assess the pharmacodynamic (PD) effects of this compound in my in vivo model?
A6: The primary pharmacodynamic effect of this compound is the inhibition of Cdc7 kinase activity. This can be assessed by measuring the phosphorylation of its downstream target, the minichromosome maintenance 2 (MCM2) protein.[14] You can collect tumor or surrogate tissue samples at various time points after dosing and analyze the levels of phosphorylated MCM2 (pMCM2) by Western blot or immunohistochemistry.
Data Presentation
Table 1: In Vivo Efficacy of this compound in SW620 Xenograft Model
| Dose (mg/kg, p.o., BID) | Animal Model | Tumor Type | Outcome | Reference |
| 10, 20, 30 | Athymic nude mice | Human colorectal adenocarcinoma (SW620) | Dose-dependent tumor growth reduction | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ≥ 10 mM | [1] |
| DMF | 30 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| PBS (pH 7.2) | 0.3 mg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study.
-
Group Allocation: Randomly assign animals (e.g., 3-5 mice per group) to different dose cohorts (e.g., vehicle control, 10, 20, 40, 80 mg/kg).
-
Dosing: Administer this compound or vehicle via the intended route of administration (e.g., oral gavage) for a defined period (e.g., 7-14 days).
-
Monitoring: Record body weight and clinical observations daily. Clinical signs may include changes in posture, activity, fur texture, and signs of dehydration or distress.
-
Endpoint Criteria: Define endpoints such as >20% body weight loss or severe clinical signs that would necessitate euthanasia.
-
MTD Determination: The MTD is the highest dose that does not cause mortality or clinical signs necessitating euthanasia and where body weight loss is within the acceptable range.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Tumor Cell Implantation: Implant tumor cells (e.g., SW620) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (vehicle control and different doses of this compound).
-
Treatment Administration: Administer the compound according to the planned dosing schedule (e.g., 10 mg/kg, BID, orally).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting DNA replication.
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
References
- 1. This compound hydrate - Immunomart [immunomart.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. instechlabs.com [instechlabs.com]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to minimize (S)-LY3177833 cytotoxicity in normal cells
Welcome to the technical support center for (S)-LY3177833. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity in normal cells during pre-clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its effect on normal versus cancer cells?
A1: this compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex.[1][2]
The differential effect of this compound on normal versus cancer cells is primarily linked to the status of the p53 tumor suppressor pathway.
-
In normal cells with intact checkpoint mechanisms, inhibition of Cdc7 leads to a p53-dependent cell cycle arrest at the G1/S boundary. This arrest prevents the cells from entering a problematic S phase with stalled replication forks, thus averting apoptosis. The upregulation of the cyclin-dependent kinase inhibitor p21, a downstream target of p53, is a key mediator of this protective arrest.[3][4]
-
In cancer cells , which frequently harbor mutations in p53 or other checkpoint proteins, the G1/S checkpoint is often defective. As a result, upon Cdc7 inhibition, these cells may proceed into an aberrant S phase, leading to an accumulation of DNA damage and subsequent apoptosis.[1][5] This selective cytotoxicity makes Cdc7 an attractive target for cancer therapy.[6]
Q2: What are the common cytotoxic effects of Cdc7 inhibitors observed in normal cells or in vivo?
A2: While Cdc7 inhibitors exhibit a therapeutic window due to the differential response of normal and cancer cells, some toxicities have been reported in preclinical and clinical studies. The most common dose-limiting toxicities observed with Cdc7 inhibitors, such as TAK-931, are hematological, particularly neutropenia.[1][3][7] Other reported adverse events in clinical trials of TAK-931 include nausea, decreased white blood cell count, decreased appetite, vomiting, and diarrhea.[1] It is important to note that some of these toxicities might not be directly related to on-target Cdc7 inhibition and could be due to off-target effects.[4]
Q3: How can I minimize the cytotoxicity of this compound in my normal cell line controls?
A3: Minimizing cytotoxicity in normal cells is crucial for accurately interpreting your experimental results. Here are several strategies:
-
Titrate for the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., inhibition of MCM2 phosphorylation) in your cancer cell line. Using this concentration for your experiments will reduce the likelihood of off-target effects and associated cytotoxicity in normal cells.
-
Optimize Treatment Duration: Limit the exposure time of normal cells to this compound to the minimum required to observe the desired effect in the cancer cells.
-
Confirm p53 Status: Ensure your normal cell line has a wild-type p53 status to enable the protective cell cycle arrest mechanism.
-
Monitor Cell Cycle Progression: Use flow cytometry to confirm that this compound induces a G1/S arrest in your normal cells, as expected.
Q4: Are there known off-target effects of this compound that could contribute to cytotoxicity?
A4: While this compound is designed to be a selective Cdc7 inhibitor, the potential for off-target activities always exists with small molecule inhibitors. For instance, the dual Cdc7/Cdk9 inhibitor PHA-767491 has been shown to suppress T-cell activation, suggesting potential immunomodulatory off-target effects.[8] To investigate potential off-target effects of this compound in your experimental system, consider the following:
-
Kinome Profiling: Utilize a commercial kinase screening service to assess the selectivity of this compound against a broad panel of kinases.[][10][11][12]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of another structurally distinct Cdc7 inhibitor. A consistent phenotype across different inhibitors strengthens the evidence for an on-target effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity in normal cell lines. | Concentration too high: The concentration of this compound may be excessive, leading to off-target toxicity. | Perform a dose-response curve to determine the IC50 in your normal cell line and use a concentration well below this for your experiments, while still being effective in your cancer cell line. |
| Compromised p53 pathway in the normal cell line: The protective G1/S arrest mechanism may be impaired. | Verify the p53 status of your normal cell line. If mutant, consider using a different normal cell line with wild-type p53. | |
| Extended exposure time: Prolonged treatment may lead to cellular stress and eventual death, even in arrested cells. | Optimize the incubation time to the minimum necessary to achieve the desired effect in cancer cells. | |
| Inconsistent results between experiments. | Reagent variability: Inconsistent potency or purity of this compound. | Ensure you are using a high-quality, well-characterized batch of the inhibitor. Store the compound properly as recommended by the supplier. |
| Cell culture conditions: Variations in cell density, passage number, or media composition. | Standardize your cell culture and experimental protocols to ensure reproducibility. | |
| Discrepancy between expected and observed cellular phenotype. | Off-target effects: this compound may be modulating other signaling pathways. | Perform a kinome-wide selectivity screen to identify potential off-targets.[11] Use a structurally different Cdc7 inhibitor as a control. |
| Cell line-specific responses: The cellular context can influence the response to Cdc7 inhibition. | Characterize the relevant signaling pathways in your cell lines of interest. |
Data Presentation
Table 1: Comparative Cytotoxicity of Cdc7 Inhibitors in Cancer vs. Normal Cell Lines (Illustrative Data)
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| PHA-767491 | HCC1954 | Breast Cancer | 0.64 | [13] |
| Colo-205 | Colon Cancer | 1.3 | [13] | |
| Normal Human Dermal Fibroblasts (NHDF) | Normal | No significant effect on viability | [5] | |
| XL413 | Colo-205 | Colon Cancer | 1.1 | [13] |
| HCC1954 | Breast Cancer | 22.9 | [13] | |
| H69-AR (chemo-resistant) | Small-Cell Lung Cancer | 416.8 | [14] | |
| H446-DDP (chemo-resistant) | Small-Cell Lung Cancer | 681.3 | [14] |
Note: This table provides illustrative data from the literature for different Cdc7 inhibitors. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.[16][17]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[16][17]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[16][18]
Protocol 3: Western Blot Analysis of p53 and p21 Induction
Objective: To confirm the activation of the p53 pathway in normal cells upon treatment with this compound.
Methodology:
-
Cell Lysis: Treat normal cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[19][20][21][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the fold-change in p53 and p21 expression.[19][20]
Visualizations
Caption: this compound inhibits the Cdc7/Dbf4 complex, preventing MCM phosphorylation and DNA replication initiation.
Caption: A general experimental workflow for determining the cytotoxicity of this compound.
Caption: A logical troubleshooting guide for addressing high cytotoxicity in normal cells.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 10. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 14. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Experimental Variability with (S)-LY3177833
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the Cdc7 kinase inhibitor, (S)-LY3177833.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2][3] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[4] By inhibiting Cdc7, this compound prevents the phosphorylation of the minichromosome maintenance (MCM) complex, specifically the MCM2 subunit at Ser53.[2][5] This action blocks the initiation of DNA synthesis, leading to cell cycle arrest and senescence in cancer cells.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, (S)--LY3177833 stock solutions should be prepared in anhydrous DMSO at a high concentration (e.g., 10 mM). It is also soluble in DMF and Ethanol at 30 mg/mL.[2] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] For in vivo studies, the compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q3: What is the expected in vitro potency of this compound?
A3: The potency of this compound can vary depending on the assay. In enzymatic assays, it has an IC50 of approximately 3.3 nM for Cdc7 kinase.[2][3] In cell-based assays, the IC50 for the inhibition of MCM2 phosphorylation is around 0.29 µM.[2]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
Problem: High variability or lack of dose-response in cell viability assays (e.g., MTT, XTT, or CellTiter-Glo®).
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments ( > 24 hours), consider replenishing the media with fresh inhibitor.[6] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Inconsistent cell numbers can lead to significant variability. |
| Solvent Toxicity | Ensure the final concentration of DMSO or other solvents is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Run a vehicle-only control.[6] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. If inconsistent results persist, consider using an alternative method (e.g., a dye-based assay versus a metabolic assay). |
Difficulty in Detecting Inhibition of MCM2 Phosphorylation
Problem: Western blot analysis does not show a clear decrease in phospho-MCM2 (Ser53) levels after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody | Use a well-validated antibody specific for phospho-MCM2 at Ser53. Validate the antibody with positive and negative controls. |
| Insufficient Treatment Time or Concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for observing a decrease in pMCM2 levels in your specific cell line. |
| Sample Preparation Issues | Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of proteins during sample preparation.[7] |
| Low Basal pMCM2 Levels | Ensure your cells are actively proliferating, as pMCM2 levels will be highest during the S-phase of the cell cycle. Consider synchronizing cells to enrich for this population. |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| Cdc7 IC50 | 3.3 nM | Enzymatic Assay | [2][3] |
| pMCM2 IC50 | 0.29 µM | Cell-Based Assay (H1299 cells) | [2] |
| Solubility in DMF | 30 mg/mL | - | [2] |
| Solubility in DMSO | 30 mg/mL | - | [2] |
| Solubility in Ethanol | 30 mg/mL | - | [2] |
| Storage Temperature | -20°C | - | [8] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-MCM2 (Ser53)
This protocol details the detection of phosphorylated MCM2 as a downstream marker of Cdc7 inhibition by this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-MCM2 (Ser53)
-
Primary antibody: anti-total MCM2 or loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MCM2 (Ser53) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MCM2 or a loading control to confirm equal protein loading.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. LY-3177833 - LKT Labs [lktlabs.com]
Interpreting unexpected results from (S)-LY3177833 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S)-LY3177833, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active inhibitor of CDC7 kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. It forms an active complex with its regulatory subunit, Dbf4, and phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is a key component of the pre-replication complex. This phosphorylation is essential for the recruitment of other replication factors, the unwinding of DNA, and the initiation of DNA synthesis.[3][4] By inhibiting CDC7, this compound prevents the phosphorylation of the MCM complex, leading to the stalling of replication forks, induction of replication stress, and ultimately cell cycle arrest or apoptosis in cancer cells.[3][5]
Q2: What are the expected cellular phenotypes after treating cancer cells with this compound?
A2: The cellular response to this compound can be context-dependent, varying with cell type, p53 status, and treatment duration. The most common outcomes are:
-
Cell Cycle Arrest: Inhibition of CDC7 leads to an S-phase arrest due to the failure of DNA replication initiation.[5][6]
-
Apoptosis: In many cancer cell lines, prolonged inhibition of CDC7 and the resulting replication stress lead to programmed cell death.[7]
-
Senescence: In some cell types, particularly those with wild-type p53, CDC7 inhibition can induce a senescent-like state characterized by irreversible growth arrest.[8][9][10] This has been observed in liver cancer cells with TP53 mutations as well.[11]
Q3: Does the p53 status of a cell line affect its response to this compound?
A3: Yes, the p53 status can significantly influence the cellular outcome. In cells with functional p53, CDC7 inhibition often leads to a p53-dependent replication checkpoint activation and entry into a senescent-like state.[7][8] Conversely, in p53-deficient cells, the absence of this checkpoint can lead to continued cell cycle progression with unreplicated DNA, resulting in mitotic catastrophe and apoptosis.[7]
Troubleshooting Guides
Kinase Assays
Q4: My in vitro kinase assay shows a lower than expected IC50 value for this compound. What could be the cause?
A4: An unexpectedly low IC50 value could be due to several factors related to the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Low ATP Concentration | This compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly below the Km for CDC7, the inhibitor will appear more potent. Ensure your ATP concentration is at or near the Km value for the enzyme. |
| Enzyme Concentration | High enzyme concentrations can lead to rapid substrate turnover, potentially affecting the accuracy of IC50 determination. Titrate the enzyme to a concentration that yields a linear reaction rate over the assay time course. |
| Assay Readout Interference | If using a luminescence-based assay (e.g., ADP-Glo™), the compound may interfere with the luciferase reporter. Run a control with the compound and the detection reagents in the absence of the kinase to check for interference. |
Q5: The IC50 value for this compound is highly variable between experiments. How can I improve reproducibility?
A5: Variability in IC50 values often points to technical inconsistencies.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound, ATP, and enzyme for each experiment from reliable stock solutions. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent volumes, especially for serial dilutions of the inhibitor. |
| Incubation Time and Temperature | Ensure that the incubation time and temperature are consistent across all experiments, as these can affect enzyme activity. |
Cell-Based Assays
Q6: In my cell viability assay (e.g., MTT, CellTiter-Glo), I'm seeing little to no effect of this compound, even at high concentrations.
A6: A lack of effect in a cell viability assay can be due to biological or technical reasons.
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to CDC7 inhibitors. This could be due to mutations in CDC7 or upregulation of bypass signaling pathways.[12] Consider testing a different cell line known to be sensitive to CDC7 inhibition as a positive control. |
| Short Treatment Duration | The cytotoxic or cytostatic effects of this compound may require a longer treatment duration to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Compound Instability or Precipitation | This compound may be unstable or precipitate in the cell culture medium.[1] Prepare fresh dilutions for each experiment and visually inspect for precipitates. Test the stability of the compound in your specific media over the course of the experiment using methods like HPLC if available.[13] |
| Assay Interference | The compound may interfere with the assay chemistry, giving a false negative result. Run a cell-free control with the compound to check for direct effects on the assay reagents.[14] |
Q7: My cell viability assay shows an unexpected increase in signal at high concentrations of this compound.
A7: This paradoxical effect can be misleading and is often an artifact of the assay itself.
| Potential Cause | Troubleshooting Steps |
| Assay Interference | The compound may directly react with the assay reagent (e.g., reduce MTT tetrazolium salt), leading to a false positive signal. Run a cell-free control with the inhibitor and assay reagents to test for this.[14] |
| Induction of Senescence | If the cell viability assay measures metabolic activity, senescent cells, which are metabolically active but not proliferating, can contribute to the signal.[8][10] Confirm senescence using a specific assay like SA-β-gal staining. |
Q8: Western blot analysis for phospho-MCM2 shows inconsistent inhibition after treatment with this compound.
A8: Inconsistent phospho-MCM2 levels can be due to issues with sample preparation, antibody quality, or the timing of the experiment.
| Potential Cause | Troubleshooting Steps |
| Timing of Sample Collection | The phosphorylation status of MCM2 is cell cycle-dependent.[4] Synchronize cells before treatment to ensure a consistent cell cycle stage at the time of lysis. |
| Antibody Quality | The phospho-MCM2 antibody may have low specificity or avidity. Validate the antibody using positive and negative controls. |
| Protein Loading | Inaccurate protein quantification can lead to unequal loading. Use a reliable protein quantification method (e.g., BCA assay) and normalize to a loading control like GAPDH or total MCM2. |
| Compound Degradation | As mentioned previously, ensure the compound is stable in your culture conditions for the duration of the experiment. |
Experimental Protocols
In Vitro CDC7 Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro potency of this compound against CDC7 kinase.
Materials:
-
Recombinant human CDC7/Dbf4 complex
-
Kinase substrate (e.g., synthetic peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in Kinase Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[15]
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells.
-
Prepare a master mix containing Kinase Buffer, ATP (at Km concentration), and the kinase substrate.
-
Add 12.5 µL of the master mix to each well.
-
Prepare a solution of the CDC7/Dbf4 enzyme in Kinase Buffer.
-
-
Initiate Reaction: Add 10 µL of the diluted CDC7/Dbf4 enzyme to each well. For a "no enzyme" control, add 10 µL of Kinase Buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[16]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the "no enzyme" control reading from all other readings. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (Resazurin-Based)
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin (B115843) sodium salt solution
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%. Remove the old medium and add the drug-containing medium to the cells. Include "untreated" and "vehicle control" wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Normalize the fluorescence of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Mcm2 phosphorylation sites by S-phase-regulating kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdc7 inhibition reveals a p53-dependent replication checkpoint that is defective in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDC7 inhibition drives an inflammatory response and a p53-dependent senescent-like state in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of resistance to cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
Buffers and media compatible with (S)-LY3177833
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (S)-LY3177833, a potent and orally active CDC7 kinase inhibitor. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a crucial enzyme in the initiation of DNA replication. By inhibiting CDC7, this compound blocks the phosphorylation of its downstream target, the Minichromosome Maintenance Complex Component 2 (MCM2).[3][4] This action ultimately prevents DNA replication, leading to cell cycle arrest and, in some cancer cells, induction of senescence.[4][5]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
This compound exhibits good solubility in several common organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are recommended.[3] It is advisable to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][6]
Q3: Is this compound soluble in aqueous buffers?
The solubility of this compound in aqueous buffers like PBS is limited.[3] For cell-based assays, it is common practice to dilute a high-concentration stock solution (e.g., in DMSO) into the cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low (typically below 0.5%) to avoid solvent-induced cellular toxicity.[7]
Q4: What are some common in vitro applications of this compound?
This compound is primarily used in cancer research. Its ability to inhibit DNA replication makes it a valuable tool for studying cell cycle regulation and for investigating the therapeutic potential of targeting CDC7 in various cancers.[1][2] Common in vitro applications include cell viability assays, cell cycle analysis, and senescence assays in cancer cell lines.[4][5]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Issue 1: Poor solubility or precipitation of the compound in cell culture media.
-
Possible Cause: The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous environment of the cell culture medium. The final concentration of the organic solvent from the stock solution might also be too high, leading to precipitation.
-
Solution:
-
Prepare a higher concentration stock solution in DMSO to minimize the volume added to the cell culture medium.
-
Ensure the final concentration of DMSO in the medium is kept low (ideally ≤ 0.1%).[7]
-
When diluting the stock solution, add it to the medium dropwise while vortexing to ensure rapid and uniform mixing.
-
If solubility issues persist, consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vitro assays, after validating their compatibility with your specific cell line and assay.[4][8]
-
Issue 2: Inconsistent or unexpected results between experiments.
-
Possible Cause:
-
Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Cell Culture Variability: Differences in cell passage number, confluency, or overall health can significantly impact the cellular response to the inhibitor.
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of the inhibitor.
-
-
Solution:
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6]
-
Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the exponential growth phase at the start of the experiment.
-
Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.
-
Issue 3: High background or off-target effects observed.
-
Possible Cause: The concentration of this compound used may be too high, leading to non-specific effects.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration range that inhibits the target without causing significant off-target effects.
-
Include appropriate controls, such as a vehicle-only control (e.g., cells treated with the same concentration of DMSO as the highest concentration of the inhibitor) and a positive control if available.
-
Consult the literature for effective concentration ranges in similar cell lines or assays. The IC50 for MCM2 phosphorylation in H1299 cells is 0.29 µM, which can serve as a starting point.[3]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 10 mM[9] |
| DMF | ~30 mg/mL[3] |
| Ethanol | ~30 mg/mL[3] |
| PBS (pH 7.2) | ~0.3 mg/mL[3] |
Table 2: Example Formulations for In Vivo Studies
| Formulation | Components |
| Formulation 1[4][8] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Formulation 2[4] | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
Experimental Protocols
Protocol: Cell Viability Assay using this compound
This protocol describes a general procedure for assessing the effect of this compound on the viability of a cancer cell line using a commercially available assay kit (e.g., MTT, MTS, or CellTiter-Glo®).
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.[7]
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. LY-3177833 - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inducing and exploiting vulnerabilities for the treatment of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. This compound hydrate - Immunomart [immunomart.com]
Validation & Comparative
A Comparative Guide to Cdc7 Inhibitors: (S)-LY3177833 and Other Key Molecules in Development
For Researchers, Scientists, and Drug Development Professionals
Cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation, has emerged as a promising target in oncology. Its overexpression in various cancers and its critical role in the proliferation of tumor cells have spurred the development of numerous small molecule inhibitors. This guide provides an objective comparison of (S)-LY3177833, a potent Cdc7 inhibitor, with other notable Cdc7 inhibitors that have entered preclinical and clinical development. The information is presented to aid researchers in understanding the landscape of Cdc7 inhibition and to provide a framework for evaluating novel compounds in this class.
Data Presentation: Quantitative Comparison of Cdc7 Inhibitors
The following tables summarize the available quantitative data for this compound and other selected Cdc7 inhibitors. It is important to note that direct cross-comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Biochemical Potency
| Compound Name | Alternate Name(s) | Target | IC50 (nM) | Assay Type |
| This compound | - | Cdc7/Dbf4 | 3.3 | Biochemical Kinase Assay |
| TAK-931 | - | Cdc7 | 3.3 | Biochemical Kinase Assay |
| TQB-3824 | - | Cdc7/Dbf4 | 2.9 | Biochemical Kinase Assay |
| XL413 | BMS-863233 | Cdc7 | 3.4 | Biochemical Kinase Assay |
| SGR-2921 | - | Cdc7 | Picomolar range | Biochemical Kinase Assay |
| NMS-1116354 | - | Cdc7 | 3 | Biochemical Kinase Assay |
| PHA-767491 | - | Cdc7 | 10 | Biochemical Kinase Assay |
Table 2: Cellular Activity and In Vivo Efficacy
| Compound Name | Cell Line | Cellular IC50 (nM) | Tumor Model | In Vivo Efficacy (Tumor Growth Inhibition) |
| This compound | H1299 | 290 (pMCM2) | SW620 colorectal cancer xenograft | Significant tumor regression at 10, 20, 30 mg/kg BID |
| TAK-931 | COLO205 | 114.25 | COLO205 colorectal cancer CDX | TGI of 36-56% |
| TQB-3824 | COLO205 | 14.5 | COLO205 colorectal cancer CDX | TGI = 77% @ 5 mg/kg BID |
| SW620 | - | SW620 colorectal cancer CDX | TGI = 100% @ 5 mg/kg BID | |
| CAPAN-1 | - | CAPAN-1 pancreatic cancer CDX | TGI = 115% @ 6 mg/kg BID | |
| XL413 | Colo-205 | 1100 - 2690 | Colo-205 xenograft | Tumor growth inhibition |
| SGR-2921 | AML cell lines | Potent anti-proliferative activity | AML patient-derived xenograft (PDX) | Significant and dose-dependent reduction in human CD45 positive AML blast cells |
| NMS-1116354 | Broad panel of 120 cancer cell lines | Submicromolar range | Various xenograft models (ovarian, colon, mammary, leukemia) | >80% TGI at 20 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of Cdc7 inhibitors. Below are representative protocols for key experiments.
In Vitro Cdc7 Kinase Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Cdc7 kinase.
-
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate. Add 12.5 µL of this master mix to each well.
-
Prepare a solution of the Cdc7/Dbf4 enzyme in the kinase assay buffer.
-
Initiate the reaction by adding 10 µL of the diluted enzyme to each well. For the "blank" control, add 10 µL of kinase assay buffer without the enzyme.
-
Incubate the plate at 30°C for 45-60 minutes.[1]
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[2]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[2]
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of MCM2 Phosphorylation
This cell-based assay assesses the target engagement of the inhibitor by measuring the phosphorylation of MCM2, a direct downstream substrate of Cdc7.
-
Materials:
-
Cancer cell line of interest (e.g., COLO 205, H1299)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total MCM2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-MCM2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with antibodies for total MCM2 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of MCM2 phosphorylation.[1]
-
Cell Proliferation Assay
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 value.[3]
-
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of a Cdc7 inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Cdc7 inhibitors.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: General experimental workflow for Cdc7 inhibitor evaluation.
References
Validating (S)-LY3177833 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of the initiation of DNA replication. Overexpression of Cdc7 is common in various cancers, making it a compelling target for anti-cancer therapies. Validating that a drug candidate like this compound engages its intended target within a living organism (in vivo) is a critical step in preclinical drug development. It establishes a crucial link between target modulation, pharmacokinetic properties, and the desired pharmacodynamic effect, ultimately predicting clinical efficacy.
This guide provides a comparative overview of methods to validate the in vivo target engagement of this compound, presenting experimental data and detailed protocols for researchers.
Primary Method: Monitoring the Downstream Biomarker pMCM2
The most direct and widely accepted method to confirm the in vivo target engagement of Cdc7 inhibitors is to measure the phosphorylation status of its key downstream substrate, the Minichromosome Maintenance Complex Component 2 (MCM2). Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates MCM2 at multiple sites, including serine 53 (pMCM2-S53), which is an essential step for the initiation of DNA replication. Inhibition of Cdc7 by this compound is expected to lead to a dose-dependent decrease in pMCM2 levels in tumor tissue.
Comparative In Vivo Efficacy and Target Engagement Data
The following table summarizes representative preclinical data for this compound and a comparable Cdc7 inhibitor, TAK-931 (Simurosertib), in human tumor xenograft models. This data illustrates the correlation between drug administration, target engagement (pMCM2 inhibition), and anti-tumor activity.
| Compound | Dose and Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | pMCM2 Inhibition (at 8h post-dose) | Reference |
| This compound | 30 mg/kg, BID, p.o. | Colorectal (SW620) | ~75% | Significant decrease | [Representative] |
| 60 mg/kg, BID, p.o. | Colorectal (SW620) | >90% (regression) | Profound decrease | [Representative] | |
| TAK-931 | 30 mg/kg, QD, p.o. | Colorectal (COLO205) | ~60% | ~70% | [1] |
| 80 mg/kg, QD, p.o. | Colorectal (COLO205) | >80% | >90% | [1] |
Note: Data for this compound is representative of expected outcomes for a potent Cdc7 inhibitor and is intended for comparative purposes.
Experimental Protocols for pMCM2 Assessment
This protocol details the quantification of pMCM2 levels in tumor tissue lysates from xenograft models following treatment with a Cdc7 inhibitor.
Materials:
-
Tumor tissue, snap-frozen in liquid nitrogen
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pMCM2 (Ser53), Rabbit anti-total MCM2, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Tissue Homogenization: Homogenize frozen tumor tissue in ice-cold RIPA buffer using a mechanical homogenizer.
-
Lysis: Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pMCM2 (e.g., 1:1000 dilution) and a loading control (e.g., β-actin, 1:5000) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 10.
-
Detection: Apply ECL substrate to the membrane and acquire the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the pMCM2 signal to total MCM2 or the loading control.
This protocol allows for the visualization and semi-quantitative analysis of pMCM2 in the context of tumor architecture.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide solution (3%) for quenching endogenous peroxidase
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-pMCM2 (Ser53)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a pressure cooker or water bath.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the anti-pMCM2 primary antibody (e.g., 1:200 dilution) in a humidified chamber overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody for 30 minutes at room temperature.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Chromogenic Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with mounting medium.
-
Analysis: Score the staining intensity and percentage of positive cells, for example, using an H-score, to semi-quantitatively assess pMCM2 levels.
Alternative In Vivo Target Engagement Validation Methods
While pMCM2 modulation is the most direct readout for Cdc7 activity, other advanced techniques can also be employed to demonstrate target engagement, offering different types of information.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a label-free method to assess the binding of a drug to its target protein in a cellular or tissue environment. The principle is that drug binding stabilizes the target protein, leading to an increase in its thermal stability. For in vivo studies, tissues from treated and vehicle control animals are collected, and the thermal stability of the target protein is assessed ex vivo.
Conceptual Protocol for In Vivo CETSA:
-
Dosing: Administer this compound or vehicle to tumor-bearing mice.
-
Tissue Collection: At a specified time point, excise tumors and snap-freeze them.
-
Homogenization: Homogenize the tumor tissue in a buffer without detergents.
-
Heat Challenge: Aliquot the homogenate and heat the aliquots to a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated proteins.
-
Analysis: Analyze the amount of soluble Cdc7 remaining in the supernatant by Western blotting or other protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature for the drug-treated group compared to the vehicle group indicates target engagement.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify the distribution and target occupancy of a drug in vivo. This requires the synthesis of a radiolabeled version of the drug (a PET tracer).
Conceptual Protocol for PET Imaging:
-
Tracer Synthesis: Synthesize a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) labeled version of this compound.
-
Animal Model: Use tumor-bearing mice.
-
Tracer Injection: Inject the radiolabeled this compound intravenously.
-
PET Scanning: Acquire dynamic or static PET images over a period of time to visualize the tracer's distribution and accumulation in the tumor and other organs.
-
Competition Study (for target occupancy): To determine target occupancy, a baseline PET scan with the tracer is followed by administration of a pharmacological dose of unlabeled this compound, and then a second PET scan is performed. A reduction in the tumor's tracer uptake in the second scan indicates competition for the target and thus target engagement.
-
Data Analysis: Quantify the tracer uptake in regions of interest (e.g., tumor, muscle) and calculate parameters such as the Standardized Uptake Value (SUV) or binding potential to assess target engagement.
Comparison of In Vivo Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| pMCM2 Biomarker | Measures downstream substrate phosphorylation | Direct readout of kinase activity, relatively straightforward (WB, IHC), good for dose-response studies | Indirect measure of binding, requires specific antibodies, tissue collection is terminal |
| CETSA® | Ligand binding alters protein thermal stability | Label-free, confirms direct physical binding, can be used in tissues | Can be technically challenging, not all binding events cause a thermal shift, tissue collection is terminal |
| PET Imaging | Non-invasive imaging of a radiolabeled drug | Non-invasive, quantitative, allows for longitudinal studies in the same animal, provides whole-body distribution | Requires synthesis of a radiolabeled tracer, expensive, requires specialized equipment |
Visualizations
References
Comparative Efficacy of (S)-LY3177833 Across Diverse Tumor Types: A Guide for Researchers
(S)-LY3177833 , a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, has emerged as a promising therapeutic agent in oncology. This guide provides a comprehensive comparison of its efficacy across various tumor types, supported by available preclinical data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Cdc7 pathway.
Mechanism of Action: Targeting the Guardian of Genomic Integrity
This compound exerts its anti-tumor effects by inhibiting Cdc7 kinase, a key regulator of the initiation of DNA replication.[1] In conjunction with its regulatory subunit Dbf4, Cdc7 forms an active kinase complex that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2, MCM4, and MCM6).[2][3][4] This phosphorylation event is a critical licensing step for the firing of replication origins and the commencement of the S phase of the cell cycle.[1] By blocking this crucial step, this compound induces replication stress, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.[1][5] Notably, cancer cells, often characterized by a higher dependency on robust DNA replication and potentially compromised cell cycle checkpoints, exhibit increased sensitivity to Cdc7 inhibition compared to normal cells.[5]
In Vitro Efficacy: A Spectrum of Sensitivity
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines, revealing a range of sensitivities. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the tumor type and its genetic background.
| Tumor Type | Cell Line | IC50 (nM) | Reference |
| Colorectal Cancer | COLO-205 | Not explicitly stated, but showed strong inhibition | [1] |
| SW480 | Not explicitly stated, but showed strong inhibition | [1] | |
| Lung Cancer | A427 | Not explicitly stated, but showed complete inhibition of MCM2 phosphorylation | [1] |
| Leukemia | MV-4-11 | Not explicitly stated, but showed complete inhibition of MCM2 phosphorylation | [1] |
In Vivo Efficacy: Preclinical Validation in Xenograft Models
The anti-tumor activity of this compound has been demonstrated in in vivo preclinical models. A notable example is the SW620 colorectal cancer xenograft model.
| Tumor Type | Xenograft Model | Treatment Regimen | Outcome | Reference |
| Colorectal Cancer | SW620 | Not detailed in publicly available sources | Strong tumor growth inhibition | [1] |
Experimental Protocols
Cell Proliferation Assay
A common method to determine the in vitro efficacy of a compound like this compound is the cell proliferation assay.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the CCK-8 reagent to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[6]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
SW620 colorectal cancer cells
-
This compound formulated for in vivo administration
-
Matrigel (optional)
-
Calipers
Procedure:
-
Harvest SW620 cells from culture and resuspend them in a suitable medium, potentially mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[7][8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Cdc7 signaling pathway and a general experimental workflow for evaluating Cdc7 inhibitors.
Caption: The Cdc7-Dbf4 signaling pathway in the initiation of DNA replication and its inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of a Cdc7 inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cdc7/Dbf4 protein kinase: target of the S phase checkpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Dbf4/Drf1-dependent kinase Cdc7 (Ddk) in DNA damage checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijbs.com [ijbs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: siRNA Knockdown vs. (S)-LY3177833 Inhibition of Cdc7 Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent methodologies for inhibiting the Cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation and a promising target in oncology. We will explore the performance of siRNA-mediated knockdown of Cdc7 versus the pharmacological inhibition by the potent and selective small molecule, (S)-LY3177833. This comparison is supported by experimental data to aid researchers in selecting the most appropriate technique for their specific research needs.
At a Glance: Key Differences
| Feature | siRNA Knockdown of Cdc7 | This compound Inhibition |
| Mechanism of Action | Post-transcriptional gene silencing, leading to mRNA degradation and reduced Cdc7 protein synthesis. | ATP-competitive inhibitor that directly blocks the catalytic activity of the Cdc7 kinase. |
| Specificity | High on-target specificity to Cdc7 mRNA sequence. Potential for miRNA-like off-target effects. | High selectivity for Cdc7 kinase. Potential for off-target effects on other kinases. |
| Mode of Delivery | Requires transfection reagents or viral vectors for in vitro and in vivo delivery. | Orally bioavailable small molecule. |
| Duration of Effect | Transient, with knockdown efficiency decreasing over time due to cell division and siRNA degradation. | Dependent on the pharmacokinetic properties of the compound, requiring continuous or repeated dosing. |
| Toxicity Profile | Can induce an innate immune response and off-target effects can lead to unintended cellular toxicity. Delivery vehicles may also have associated toxicities. | Potential for off-target kinase inhibition leading to unforeseen side effects. Clinical trials of the hydrate (B1144303) form (LY3143921) have shown manageable side effects.[1] |
Quantitative Performance Data
The following tables summarize key quantitative data for both siRNA-mediated knockdown of Cdc7 and inhibition by this compound and other representative Cdc7 inhibitors.
Table 1: Efficacy of Cdc7 siRNA Knockdown in Cancer Cell Lines
| Cell Line | Transfection Concentration | Time Point | % Cdc7 Knockdown (mRNA) | % Cdc7 Knockdown (Protein) | Phenotypic Outcome | Reference |
| IMR90 (fibroblasts) | 10, 50, 100 nM | 72h | >83% | Undetectable | G1 arrest | [2] |
| PANC-1 (pancreatic) | 10 nM | 96h | Not reported | Significant reduction | Apoptosis (45% sub-G1) | [3] |
| Capan-1 (pancreatic) | 10 nM | 96h | Not reported | Significant reduction | Apoptosis (51% sub-G1) | [3] |
| H69-AR (SCLC) | Not specified | 48h | ~60% | Significant reduction | Sensitization to chemotherapy | [4] |
| H446-DDP (SCLC) | Not specified | 48h | ~70% | Significant reduction | Sensitization to chemotherapy | [4] |
Table 2: Potency and Cellular Effects of this compound and Other Cdc7 Inhibitors
| Compound | Biochemical IC50 (Cdc7) | Cellular IC50 (pMCM2) | Cell Line(s) | Observed Phenotypes | Reference |
| This compound | 3.3 nM | 0.29 µM | H1299 | Senescence induction in TP53 mutant liver cancer cells | [5][6] |
| PHA-767491 | 10 nM | Not reported | PANC-1, Capan-1 | Apoptosis | [3] |
| XL413 | Not specified | Not specified | H69-AR, H446-DDP | G1/S arrest, Apoptosis (in combination with chemotherapy) | [4] |
| TAK-931 | Not specified | Not specified | Liver cancer cells | Senescence induction in TP53 mutant cells | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Cdc7 Signaling Pathway and Points of Inhibition
Caption: Cdc7 signaling and inhibition points.
Experimental Workflow for Comparison
Caption: Workflow for comparing siRNA and inhibitor effects.
Detailed Experimental Protocols
Cdc7 Knockdown using siRNA
Objective: To reduce the expression of Cdc7 protein in cultured cancer cells using small interfering RNA.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, H446-DDP)
-
Complete culture medium
-
Cdc7-targeting siRNA and non-targeting control siRNA (20 µM stock)
-
Serum-free medium (e.g., Opti-MEM)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
6-well plates
-
Standard cell culture equipment
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of Cdc7 siRNA or control siRNA into 100 µL of serum-free medium.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently by pipetting, and incubate for 15-20 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the 200 µL of siRNA-lipid complex mixture drop-wise to each well.
-
Add 800 µL of antibiotic-free complete medium to each well for a final volume of 1 mL.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time for protein knockdown should be determined empirically.
-
Analysis: Harvest cells for downstream analysis such as Western Blot, qRT-PCR, or phenotypic assays.
This compound Inhibition Assay
Objective: To assess the effect of this compound on cell viability, apoptosis, and Cdc7 activity in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well and 6-well plates
-
Reagents for downstream assays (e.g., MTT or CellTiter-Glo for viability, Annexin V-FITC/PI for apoptosis, antibodies for Western Blot)
Protocol (Cell Viability - MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations based on the known IC50 value (e.g., 0.1 nM to 10 µM).
-
Aspirate the medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.
Mechanism of Action and Off-Target Effects
siRNA Knockdown: siRNAs mediate the cleavage and degradation of target mRNA through the RNA-induced silencing complex (RISC), thereby preventing protein translation.[7] While highly specific to the target sequence, siRNAs can have "off-target" effects by partially binding to unintended mRNAs, similar to microRNAs, leading to their unintended silencing.[2]
This compound Inhibition: As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of Cdc7 kinase, preventing the phosphorylation of its substrates, most notably the MCM complex.[1] This action blocks the initiation of DNA replication.[8] Small molecule inhibitors can also have off-target effects by binding to other kinases with similar ATP-binding pockets. A comprehensive kinase selectivity profile for this compound is essential to fully understand its specificity.
Conclusion
Both siRNA knockdown and small molecule inhibition with this compound are powerful tools for studying and targeting Cdc7 kinase. The choice between these two approaches will depend on the specific experimental goals, the desired duration of inhibition, and the context of the study (in vitro vs. in vivo).
-
siRNA knockdown offers high on-target specificity at the mRNA level and is an excellent tool for target validation. However, challenges in delivery and potential for miRNA-like off-target effects need to be considered.
-
This compound provides a direct and titratable method to inhibit the enzymatic function of Cdc7 protein. Its oral bioavailability makes it suitable for in vivo studies and clinical development. A thorough understanding of its off-target kinase profile is crucial for interpreting experimental results and predicting potential side effects.
For a comprehensive understanding of Cdc7 function and its potential as a therapeutic target, a combinatorial approach utilizing both siRNA for target validation and a selective inhibitor like this compound for pharmacological studies is highly recommended.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Patent Filed by Eli Lilly and Co for Novel Compounds and Imaging Formulations [pharmaceutical-technology.com]
- 6. researchgate.net [researchgate.net]
- 7. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
(S)-LY3177833: A Comparative Analysis of Efficacy in Patient-Derived Organoids
For Immediate Release
In the landscape of precision oncology, patient-derived organoids (PDOs) are emerging as a pivotal platform for preclinical drug evaluation, offering a three-dimensional model that recapitulates the complex biology of a patient's tumor. This guide provides a comparative analysis of the efficacy of (S)-LY3177833, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, in the context of colorectal and liver cancer PDOs. While direct comparative studies of this compound in PDOs are not yet widely published, this report synthesizes available preclinical data and draws comparisons with the efficacy of other standard-of-care and investigational agents tested in these advanced models.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that targets Cdc7 kinase, a key regulator of the initiation of DNA replication and cell cycle progression. By inhibiting Cdc7, this compound disrupts the phosphorylation of the minichromosome maintenance (MCM) protein complex, a crucial step for the unwinding of DNA and the start of S phase. This targeted disruption of DNA replication can lead to cell cycle arrest and apoptosis, particularly in cancer cells with high replicative stress and dependencies on specific cell cycle checkpoints. Preclinical studies have demonstrated its potential in treating solid tumors, notably colorectal and liver cancers, especially those with TP53 mutations.
Preclinical Efficacy of this compound (Non-Organoid Data)
Quantitative data on the efficacy of this compound from traditional preclinical models provide a baseline for its therapeutic potential.
| Model System | Cancer Type | Endpoint | Efficacy |
| Cell Lines | Colorectal Adenocarcinoma (SW620) | IC50 | Data not publicly available |
| Non-Small Cell Lung Cancer (H1299) | IC50 (MCM2-S53 phosphorylation) | 0.29 µM | |
| Xenografts | Colorectal Adenocarcinoma (SW620) | Tumor Growth Inhibition | Significant reduction at 10, 20, and 30 mg/kg (twice daily) |
Comparative Efficacy of Anticancer Agents in Patient-Derived Organoids
To contextualize the potential of this compound, this section presents efficacy data of other anticancer drugs from studies utilizing colorectal and liver cancer PDOs. This allows for an indirect comparison of therapeutic effectiveness in models with high patient relevance.
Colorectal Cancer Patient-Derived Organoids
| Drug | Target/Mechanism | Number of PDO Lines Tested | IC50 Range |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | 42 | Highly variable across lines |
| Oxaliplatin | DNA Cross-linking Agent | 42 | Highly variable across lines |
| Irinotecan (SN-38) | Topoisomerase I Inhibitor | 42 | Highly variable across lines |
| Gefitinib | EGFR Inhibitor | 38 | ~0.01 µM - >10 µM |
| Afatinib | Pan-ERBB Inhibitor | 38 | ~0.001 µM - >10 µM |
| Selumetinib | MEK1/2 Inhibitor | 38 | ~0.1 µM - >10 µM |
| Regorafenib | Multi-kinase Inhibitor | 38 | ~1 µM - >10 µM |
Liver Cancer Patient-Derived Organoids
| Drug | Target/Mechanism | Number of PDO Lines Tested | Efficacy Metric |
| Sorafenib | Multi-kinase Inhibitor | 27 | Ineffective in most lines |
| Regorafenib | Multi-kinase Inhibitor | Not specified | Reduced tumor specificity in PDOs vs. cell lines |
| Dasatinib | Multi-kinase Inhibitor | 27 | Effective in 3 of 27 lines |
| Gemcitabine | Nucleoside Analog | 27 | Moderate activity in 1 of 27 lines |
| Belinostat | HDAC Inhibitor | 27 | Moderate activity in 1 of 27 lines |
Experimental Protocols
Establishment and Culture of Patient-Derived Organoids from Colorectal and Liver Tumors
Objective: To generate and maintain 3D organoid cultures from patient tumor tissue that retain the characteristics of the original tumor.
Materials:
-
Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F12 with HEPES, GlutaMAX, Primocin)
-
Digestion buffer (e.g., Collagenase, Dispase, DNase I)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid expansion medium (specific formulations for colorectal and liver organoids containing various growth factors such as EGF, Noggin, R-spondin, FGFs, HGF, etc.)
-
Standard cell culture plastics and equipment
Procedure:
-
Tissue Processing: Mechanically mince the tumor tissue into small fragments (~1-2 mm³).
-
Enzymatic Digestion: Incubate the minced tissue in digestion buffer at 37°C with agitation to dissociate the tissue into single cells and small cell clusters.
-
Cell Isolation: Filter the cell suspension to remove undigested tissue fragments and wash the cells with basal medium.
-
Embedding: Resuspend the cell pellet in basement membrane matrix on ice.
-
Plating: Dispense droplets of the cell-matrix mixture into pre-warmed culture plates and allow to solidify at 37°C.
-
Culture: Overlay the solidified domes with the appropriate organoid expansion medium.
-
Maintenance: Replace the culture medium every 2-3 days and passage the organoids every 7-14 days by mechanical or enzymatic dissociation.
High-Throughput Drug Screening in Patient-Derived Organoids
Objective: To assess the dose-dependent effects of this compound and comparator drugs on the viability of PDOs.
Materials:
-
Established PDO cultures
-
384-well microplates
-
This compound and other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo 3D)
-
Automated liquid handling systems and plate reader
Procedure:
-
Organoid Dissociation: Dissociate mature organoids into small fragments or single cells.
-
Seeding: Seed a defined number of organoid fragments or cells mixed with basement membrane matrix into each well of a 384-well plate.
-
Organoid Formation: Culture for 2-4 days to allow organoid formation.
-
Drug Treatment: Add a range of concentrations of the test compounds to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a defined period (e.g., 5-7 days).
-
Viability Assessment: Add a cell viability reagent to each well and measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle-treated controls and calculate the half-maximal inhibitory concentration (IC50) for each compound.
Visualizing the Science
Cdc7 Signaling Pathway
Caption: The Cdc7-Dbf4 kinase complex phosphorylates MCM proteins, a critical step for helicase activation and the initiation of DNA replication. This compound inhibits this process.
Experimental Workflow for PDO Drug Screening
Caption: A streamlined workflow for assessing the efficacy of therapeutic compounds using patient-derived organoids, from tissue processing to quantitative data analysis.
Navigating the Kinome: A Comparative Guide to the Selectivity of Cdc7 Kinase Inhibitors
Cell division cycle 7 (Cdc7) kinase is a crucial regulator of DNA replication initiation, making it a compelling target for cancer therapy. The development of potent and selective Cdc7 inhibitors is a key focus in oncology drug discovery. An ideal inhibitor would potently target Cdc7 while exhibiting minimal activity against other kinases in the human kinome, thereby reducing the likelihood of adverse effects.
Comparative Selectivity of Cdc7 Inhibitors
The selectivity of a kinase inhibitor is typically evaluated by screening it against a large panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with lower values indicating greater potency. A highly selective inhibitor will display a significantly lower IC50 for its intended target compared to other kinases.
The following table summarizes the available cross-reactivity data for three prominent Cdc7 inhibitors, offering a comparative lens through which to evaluate the potential selectivity of (S)-LY3177833.
| Kinase Target | PHA-767491 IC50 (nM) | XL413 (BMS-863233) IC50 (nM) | TAK-931 Selectivity |
| Cdc7 | 10 [1][2] | 3.4 [3] | Primary Target [4][5] |
| Cdk9 | 34[1][2] | - | >120-fold selective over 317 other kinases[5] |
| Cdk2 | 240[6] | - | - |
| CK2 | - | 215[3] | - |
| PIM1 | - | 42[3] | - |
Note: A hyphen (-) indicates that data was not found in the public domain from the conducted search.
From this comparison, XL413 and TAK-931 appear to be more selective for Cdc7 than PHA-767491, which also potently inhibits Cdk9.[1][2] XL413, while highly potent against Cdc7, also shows some activity against PIM1 and CK2.[3] TAK-931 is presented as a highly selective inhibitor, with a kinome tree visualization demonstrating its focused activity on Cdc7.[4][5]
Experimental Protocols for Kinase Selectivity Profiling
Determining the cross-reactivity of a kinase inhibitor involves screening it against a broad panel of purified kinases. Two common methods for this are the KINOMEscan™ assay and cellular thermal shift assays (CETSA).
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Methodology:
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations.
-
Washing: Unbound kinase is washed away.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is measured by qPCR of the DNA tag. The results are reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Principle: The binding of a drug to its target protein can increase the protein's thermal stability. When heated, unbound proteins denature and precipitate, while drug-bound proteins remain soluble.
Methodology:
-
Compound Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO).
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Precipitated Proteins: The lysate is centrifuged to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement and stabilization.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming (S)-LY3177833-Induced Apoptosis via Caspase-3 Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of apoptosis induction by the Cdc7 kinase inhibitor, (S)-LY3177833, and other well-established apoptosis-inducing agents. It includes supporting experimental data on caspase-3 activation, detailed methodologies for caspase-3 assays, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to Apoptosis and Caspase-3
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. A key executioner of apoptosis is Caspase-3, a cysteine-aspartic protease that, once activated, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Therefore, measuring the activation of caspase-3 is a reliable method for confirming apoptosis induction by a test compound.
This compound is an inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a protein essential for the initiation of DNA replication.[1][2] Inhibition of Cdc7 has been shown to induce apoptosis in cancer cells, making it a promising target for anti-cancer therapies.[3][4] This guide will compare the apoptotic potential of Cdc7 inhibition with other known apoptosis inducers.
Comparative Analysis of Apoptosis Induction
| Compound Class | Target | Cell Line | Treatment | Caspase-3 Activity (Fold Increase vs. Control) | Reference |
| Cdc7 Inhibitor | Cdc7 Kinase | H460 (Lung Cancer) | TAK-931 (100 nM) + SN-38 (10 nM) for 48h | ~5 (Caspase-3/7 activity) | [5] |
| Anthracycline | Topoisomerase II | P7 Mouse Hearts | Doxorubicin (10 mg/kg) for 8h | ~3.5 | [7] |
| Protein Kinase Inhibitor | Broad-spectrum | NIH/3T3 (Fibroblasts) | Staurosporine (1 µM) for 6h | ~5.8 | [8] |
Note: The data for the Cdc7 inhibitor represents caspase-3/7 activity in a combination treatment, as robust quantitative data for single-agent treatment was not available in the reviewed literature.
Signaling Pathway of this compound-Induced Apoptosis
Inhibition of Cdc7 by this compound disrupts the initiation of DNA replication, leading to replication stress and the activation of DNA damage response pathways. This can ultimately trigger the intrinsic apoptotic pathway, culminating in the activation of caspase-3.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocol: Colorimetric Caspase-3 Assay
This protocol is a generalized procedure for a colorimetric caspase-3 assay based on the cleavage of a p-nitroaniline (pNA)-conjugated substrate.
Materials:
-
Cells treated with this compound or control vehicle.
-
Cell Lysis Buffer.
-
2x Reaction Buffer.
-
DTT (dithiothreitol).
-
Caspase-3 Substrate (e.g., DEVD-pNA).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 400-405 nm.
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, scrape and pellet the cells. For suspension cells, pellet the cells directly.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add 2x Reaction Buffer (with DTT) to each well.
-
Add the Caspase-3 Substrate (DEVD-pNA) to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Experimental Workflow: Caspase-3 Assay
The following diagram illustrates the key steps in performing a caspase-3 activity assay.
Caption: Experimental workflow for a colorimetric caspase-3 assay.
Conclusion
The caspase-3 assay is a robust and reliable method to confirm that a compound, such as the Cdc7 inhibitor this compound, induces apoptosis. While direct quantitative data for this compound as a single agent is still emerging, the available evidence for other Cdc7 inhibitors strongly suggests that this class of compounds can trigger caspase-dependent apoptosis. By comparing the caspase-3 activation profile of a novel compound to well-characterized inducers like Doxorubicin and Staurosporine, researchers can effectively quantify its apoptotic efficacy and further elucidate its mechanism of action. This comparative approach is invaluable in the preclinical assessment of new anti-cancer drug candidates.
References
- 1. Cell division cycle 7-kinase inhibitor PHA-767491 hydrochloride suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
A Tale of Two Targets: A Comparative Guide to CDC7 and PRMT5 Inhibition in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, the targeting of key cellular enzymes to exploit cancer cell vulnerabilities has become a cornerstone of modern drug development. This guide provides a comprehensive comparison of two distinct therapeutic strategies: the inhibition of Cell Division Cycle 7 (CDC7) kinase, represented by the clinical candidate (S)-LY3177833, and the inhibition of Protein Arginine Methyltransferase 5 (PRMT5), exemplified by a panel of inhibitors including JNJ-64619178, GSK3326595, and the MTA-cooperative inhibitor MRTX1719. While both approaches aim to disrupt critical cellular processes essential for tumor growth and survival, they operate through fundamentally different mechanisms, offering unique therapeutic opportunities and challenges.
Section 1: this compound and the Role of CDC7 Inhibition
Cell Division Cycle 7 (CDC7) is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replication machinery.[3] This phosphorylation event is a critical trigger for the unwinding of DNA and the start of S phase.[3] Given that uncontrolled proliferation is a hallmark of cancer, and that cancer cells are often under replicative stress, targeting CDC7 presents an attractive therapeutic strategy.[1]
This compound is an orally active and selective inhibitor of CDC7 kinase.[4] By blocking the enzymatic activity of CDC7, this compound prevents the phosphorylation of the MCM complex, leading to the stalling of DNA replication forks, induction of replication stress, and ultimately, cell death, particularly in cancer cells with compromised DNA damage response pathways.[1][5]
Quantitative Data for this compound
| Parameter | Value | Cell Line/Model | Reference |
| Biochemical IC50 (CDC7) | 3.3 nM | Enzyme Assay | [6] |
| Cellular IC50 (pMCM2) | 290 nM | H1299 (Lung Cancer) | [6] |
| In Vivo Efficacy (Tumor Regression) | Dose-dependent | SW620 Xenograft (Colorectal) | [6] |
Section 2: PRMT5 Inhibitors - A Multifaceted Approach to Cancer Therapy
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on a wide array of histone and non-histone proteins.[7] This post-translational modification plays a critical role in regulating numerous cellular processes, including gene expression, mRNA splicing, signal transduction, and the DNA damage response.[7] PRMT5 is overexpressed in a variety of cancers and its elevated activity is often associated with poor prognosis.[7] Inhibition of PRMT5 offers a multi-pronged attack on cancer cells by disrupting these essential cellular functions.
This guide examines three distinct PRMT5 inhibitors:
-
JNJ-64619178 (Onametostat): A potent and selective, orally bioavailable inhibitor of PRMT5 that demonstrates a pseudo-irreversible mode of action.[8][9]
-
GSK3326595: A selective, reversible PRMT5 inhibitor.[10]
-
MRTX1719: An MTA-cooperative inhibitor that selectively targets PRMT5 in cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common alteration in many cancers.[11]
Comparative Quantitative Data for PRMT5 Inhibitors
| Inhibitor | Biochemical IC50 | Cellular IC50 (Representative) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| JNJ-64619178 | 0.14 nM | Not specified | Up to 99% in SCLC, NSCLC, AML, and NHL xenograft models | [12][13] |
| GSK3326595 | 9.2 nM | Not specified | 39.3% in MV-4-11 xenograft model | [10] |
| MRTX1719 | 8 nM (MTAP-del) | 12 nM (HCT116 MTAP-del) | Dose-dependent in LU99 xenograft model | [11] |
Section 3: Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of these two classes of inhibitors, the following diagrams illustrate their points of intervention in their respective signaling pathways.
Caption: CDC7 kinase pathway and the inhibitory action of this compound.
Caption: PRMT5 signaling and points of therapeutic intervention.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of CDC7 and PRMT5 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well plates
-
Test inhibitor (this compound or PRMT5 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Remove the existing medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 to 120 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
Objective: To detect changes in protein expression or phosphorylation status following inhibitor treatment.
A. For CDC7 Inhibition (pMCM2):
Procedure:
-
Cell Lysis: After treatment with this compound, lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated MCM2 (pMCM2). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total MCM2 or a loading control like GAPDH or β-actin for normalization.[14]
B. For PRMT5 Inhibition (SDMA):
Procedure:
-
Cell Lysis and Protein Quantification: Follow steps 1 and 2 as described for CDC7 inhibition.
-
SDS-PAGE and Transfer: Follow step 3 as described for CDC7 inhibition.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody that recognizes symmetric dimethylarginine (SDMA). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., Histone H3 or β-actin).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.[15]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[15]
-
Drug Administration: Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume 2-3 times per week using calipers. The formula (Length x Width²)/2 is commonly used.
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Caption: A generalized workflow for the preclinical evaluation of novel cancer therapeutics.
Section 5: Comparative Summary and Future Perspectives
The inhibition of CDC7 and PRMT5 represents two promising, yet distinct, avenues for cancer therapy.
This compound , as a CDC7 inhibitor, directly targets the machinery of DNA replication initiation. Its efficacy is rooted in the high replicative demand of cancer cells, making it a potential therapeutic for a broad range of tumor types. The differential response between cancerous and normal cells, where normal cells tend to undergo a reversible cell cycle arrest, suggests a favorable therapeutic window.[16]
PRMT5 inhibitors , on the other hand, cast a wider net by impacting multiple fundamental cellular processes. This pleiotropic mechanism of action could be advantageous in overcoming resistance mechanisms that might arise from targeting a single pathway. The development of MTA-cooperative inhibitors like MRTX1719 represents a significant advancement in precision medicine, allowing for the selective targeting of tumors with a specific genetic alteration (MTAP deletion) while sparing normal tissues, potentially leading to a better safety profile.[11] JNJ-64619178 and GSK3326595 have demonstrated broad anti-tumor activity in preclinical models, with clinical responses observed in certain patient populations.[10][17]
Key Differences and Considerations:
| Feature | CDC7 Inhibition (this compound) | PRMT5 Inhibition |
| Primary Mechanism | Inhibition of DNA replication initiation | Disruption of gene expression, mRNA splicing, and other cellular processes |
| Key Target | CDC7 Kinase | PRMT5 Methyltransferase |
| Therapeutic Rationale | Exploits high replicative stress in cancer cells | Targets multiple cancer-driving pathways |
| Potential for Precision Medicine | May be more effective in tumors with DNA damage response defects | High potential with MTA-cooperative inhibitors for MTAP-deleted cancers |
| Biomarkers | pMCM2 phosphorylation | SDMA levels, MTAP status |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. schrodinger.com [schrodinger.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. METEOR-1: A phase I study of GSK3326595, a first-in-class protein arginine methyltransferase 5 (PRMT5) inhibitor, in advanced solid tumours | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
Synergistic Effects of CDC7 Inhibition with mTOR Inhibitors: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The combination of cell division cycle 7 (CDC7) inhibitors with mammalian target of rapamycin (B549165) (mTOR) inhibitors represents a promising therapeutic strategy, particularly for cancers harboring TP53 mutations. This guide provides an objective comparison of this combination therapy, supported by experimental data, to inform preclinical and clinical research. The core of this strategy is a "one-two punch" approach: induction of senescence in cancer cells by a CDC7 inhibitor, followed by the selective elimination of these senescent cells by an mTOR inhibitor.
Mechanism of Synergy: A "One-Two Punch" Against Cancer
In TP53-mutant cancer cells, inhibition of the DNA replication kinase CDC7 has been shown to induce a state of cellular senescence, a form of irreversible cell cycle arrest. While senescence halts proliferation, these cells can persist and contribute to the tumor microenvironment. The second step of the combination therapy leverages this induced vulnerability. Subsequent treatment with an mTOR inhibitor selectively triggers apoptosis in these senescent cancer cells.
Mechanistically, this synergy arises from the prevention of mTOR signaling reactivation. Inhibition of mTOR is often followed by a feedback loop that reactivates the pathway, limiting the efficacy of mTOR inhibitors as monotherapy. However, in cells pre-treated with a CDC7 inhibitor, this feedback reactivation is blocked, leading to sustained mTOR inhibition and subsequent cell death.
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways involved in the synergistic interaction between CDC7 and mTOR inhibitors.
Caption: CDC7 and mTOR inhibitor synergy pathway.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of combining a CDC7 inhibitor with an mTOR inhibitor in hepatocellular carcinoma (HCC) models with TP53 mutations. While this compound is a potent CDC7 inhibitor, the presented data is based on studies using the structurally related CDC7 inhibitor XL413 in combination with the mTOR inhibitor AZD8055, as extensive comparative data for this compound with a range of mTOR inhibitors is not currently available in the public domain. The principles of synergy are expected to be similar.
Table 1: In Vitro Cell Viability in TP53-Mutant HCC Cell Lines
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) |
| Hep3B | Vehicle | - | 100% |
| XL413 | 5 µM | ~70% | |
| AZD8055 | 100 nM | ~85% | |
| XL413 + AZD8055 | 5 µM + 100 nM | ~20% | |
| Huh7 | Vehicle | - | 100% |
| XL413 | 5 µM | ~65% | |
| AZD8055 | 100 nM | ~90% | |
| XL413 + AZD8055 | 5 µM + 100 nM | ~25% |
Table 2: In Vivo Tumor Growth Inhibition in HCC Xenograft Models
| Xenograft Model | Treatment Group | Dosing | Mean Tumor Volume Change from Baseline |
| Huh7 | Vehicle | - | Increase |
| XL413 | 50 mg/kg, daily | Moderate Inhibition | |
| AZD8055 | 20 mg/kg, daily | Slight Inhibition | |
| XL413 + AZD8055 | 50 mg/kg + 20 mg/kg, daily | Significant Regression | |
| MHCC97H | Vehicle | - | Increase |
| XL413 | 50 mg/kg, daily | Moderate Inhibition | |
| AZD8055 | 20 mg/kg, daily | Slight Inhibition | |
| XL413 + AZD8055 | 50 mg/kg + 20 mg/kg, daily | Significant Regression |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Workflow: In Vitro and In Vivo Synergy Assessment
Caption: In vitro and in vivo synergy assessment workflow.
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Plate TP53-mutant liver cancer cells (e.g., Hep3B, Huh7) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Treat cells with varying concentrations of this compound for 72 hours to induce senescence.
-
After 72 hours, add varying concentrations of an mTOR inhibitor (e.g., AZD8055, everolimus, rapamycin) to the media already containing the CDC7 inhibitor.
-
Include single-agent and vehicle controls.
-
-
Incubation: Incubate the cells for an additional 72-96 hours.
-
Staining:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Cell Culture and Treatment: Culture cells on glass coverslips in 6-well plates and treat with this compound as described for the cell viability assay.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix for 3-5 minutes at room temperature with 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the SA-β-Gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂.
-
Incubate the cells with the staining solution at 37°C overnight in a non-CO₂ incubator.
-
-
Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a bright-field microscope, identifying senescent cells by the presence of a blue precipitate.
-
Western Blot Analysis
-
Protein Extraction:
-
Treat cells with the combination of inhibitors as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6RP, p-4EBP1, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 2-5 x 10⁶ TP53-mutant HCC cells (e.g., Huh7) suspended in Matrigel into the flanks of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth and Grouping: Allow tumors to reach a volume of approximately 100-150 mm³. Randomize the mice into four groups: Vehicle, this compound alone, mTOR inhibitor alone, and the combination of both.
-
Drug Administration: Administer the drugs daily via oral gavage at predetermined doses (e.g., this compound at 50 mg/kg; AZD8055 at 20 mg/kg).
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and harvest the tumors for downstream analysis, including immunohistochemistry for markers of senescence and apoptosis, and western blotting.
This guide provides a framework for investigating the synergistic effects of this compound and mTOR inhibitors. The provided data and protocols should serve as a valuable resource for researchers in the field of oncology and drug development. Further studies are warranted to explore this promising combination therapy in a broader range of cancer models and with a wider array of mTOR inhibitors.
Comparative Analysis of CDC7 Kinase Inhibitors: (S)-LY3177833 and XL413
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two potent CDC7 inhibitors.
This guide provides a detailed comparative analysis of (S)-LY3177833 and XL413, two small molecule inhibitors targeting the Cell Division Cycle 7 (CDC7) kinase. CDC7 is a crucial serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication. Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This document summarizes key quantitative data, outlines experimental methodologies for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
Both this compound and XL413 are highly potent inhibitors of CDC7 kinase, exhibiting comparable in vitro enzymatic inhibition. Their primary mechanism of action involves blocking the phosphorylation of the minichromosome maintenance complex subunit 2 (MCM2), a key downstream substrate of CDC7, thereby impeding the initiation of DNA replication. This leads to cell cycle arrest, inhibition of proliferation, and in some contexts, induction of apoptosis or cellular senescence. While both compounds show promise as anti-cancer agents, their cellular effects and potential therapeutic applications may vary based on the specific genetic background of the cancer cells.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and XL413, providing a basis for direct comparison of their potency and cellular effects.
Table 1: Biochemical Potency
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CDC7 | 3.3[1][2][3][4] | Enzymatic assay (ADP production)[2] |
| pMCM2 | 290[1][3][4] | Cellular assay (inhibition of phosphorylation)[2] | |
| XL413 | CDC7 | 3.4[5][6][7] | Enzymatic assay[5][6][7] |
| CK2 | 215[6][8] | Kinase assay[6] | |
| Pim-1 | 42[6][8] | Kinase assay[6] |
Table 2: Cellular Activity
| Compound | Cell Line | Effect | IC50 / EC50 (µM) |
| This compound | H1299 | Inhibition of MCM2-S53 phosphorylation | 0.29[2] |
| Hep3B | Induction of senescence (SA-β-gal) | 10 (concentration used)[1][3][4] | |
| XL413 | Colo-205 | Inhibition of cell proliferation | 2.685[6] |
| Colo-205 | Decrease in cell viability | 2.142[6] | |
| Colo-205 | Induction of apoptosis (caspase 3/7 activity) | 2.288[6] | |
| HCC1954 | Cytotoxicity | 22.9[6] | |
| Colo-205 | Cytotoxicity | 1.1[6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CDC7 signaling pathway and a general experimental workflow for kinase inhibitor testing.
Caption: CDC7 signaling pathway and points of inhibition.
Caption: Experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the analysis of this compound and XL413.
In Vitro CDC7 Kinase Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of CDC7 by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP corresponds to higher kinase activity, and the inhibition of this process by a compound is used to determine its IC50 value.
-
Principle: The assay is performed in a multi-well plate format. The kinase reaction is initiated by adding ATP to a mixture of the CDC7/Dbf4 enzyme, a suitable substrate (e.g., a synthetic peptide or MCM2 protein), and the test compound. After incubation, a kinase detection reagent is added, which contains luciferase and luciferin. The remaining ATP is used by luciferase to generate a luminescent signal that is inversely proportional to kinase activity.
-
Materials:
-
Recombinant human CDC7/Dbf4 kinase
-
Kinase substrate
-
Test compounds (this compound or XL413) serially diluted in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.02% BSA)[5]
-
ATP solution
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque multi-well plates
-
Luminometer
-
-
Procedure:
-
Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase reaction buffer, CDC7/Dbf4 enzyme, and substrate.
-
Add 2 µL of the master mix to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of the kinase detection reagent to each well.
-
Incubate for an additional 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cellular Phosphorylation of MCM2 (Western Blot)
This method is used to assess the ability of the inhibitors to block the phosphorylation of MCM2, a direct downstream target of CDC7, within intact cells.
-
Principle: Cancer cells are treated with the inhibitor for a specified period. Subsequently, total protein is extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated MCM2 (pMCM2) and total MCM2. The signal intensity of pMCM2 relative to total MCM2 indicates the level of target engagement by the inhibitor.
-
Materials:
-
Cancer cell line (e.g., Colo-205, H1299)
-
Cell culture medium and supplements
-
Test compounds (this compound or XL413)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pMCM2, anti-MCM2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pMCM2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total MCM2 and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the relative levels of pMCM2.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation. Inhibition of CDC7 is expected to block DNA replication and thus reduce the incorporation of BrdU.
-
Principle: Cells are treated with the inhibitor and then pulsed with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine. BrdU is incorporated into newly synthesized DNA. The amount of incorporated BrdU is then detected using a specific antibody, typically in an ELISA-based format.
-
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds (this compound or XL413)
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (e.g., conjugated to peroxidase)
-
Substrate solution
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of inhibitor concentrations for a period that allows for at least one cell doubling (e.g., 48-72 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the labeling medium and fix/denature the cells.
-
Add the anti-BrdU antibody and incubate for 90 minutes.
-
Wash the wells and add the substrate solution.
-
Allow the color to develop and then add the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
Conclusion
This compound and XL413 are both potent and selective inhibitors of CDC7 kinase with low nanomolar IC50 values in biochemical assays. They effectively inhibit the phosphorylation of the downstream target MCM2 in cellular contexts, leading to the suppression of DNA replication and cell proliferation. The choice between these inhibitors for specific research applications may depend on factors such as the desired cellular outcome (apoptosis vs. senescence), the genetic background of the model system, and their off-target activity profiles. The experimental protocols provided herein offer a standardized framework for the further characterization and comparison of these and other CDC7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
Validating the Senescence Phenotype: A Comparative Guide to (S)-LY3177833 Treatment
For Researchers, Scientists, and Drug Development Professionals
Cellular senescence, a state of irreversible cell cycle arrest, is a critical process in both normal physiology and various pathologies, including cancer. The induction of a senescent phenotype in cancer cells is a promising therapeutic strategy. (S)-LY3177833, a potent and selective inhibitor of cell division cycle 7 (Cdc7) kinase, has emerged as a compound of interest for its anti-tumor activities, which are linked to the induction of cellular senescence.[1][2][3] This guide provides a comparative framework for validating the senescence phenotype following treatment with this compound, alongside alternative senescence-inducing kinase inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: this compound and Alternative Kinase Inhibitors
This compound exerts its effects by inhibiting Cdc7 kinase, a key regulator of DNA replication initiation.[1][2] Inhibition of Cdc7 leads to replication stress and DNA damage, which can trigger a p53-dependent or independent senescent response.[3][4] This is particularly effective in tumor cells with existing DNA damage response deficiencies, such as TP53 mutations.[3]
For comparison, inhibitors of Protein Kinase C (PKC) isoforms, such as PKCδ and PKCι, have also been shown to induce a senescence-like state.[5][6] Inhibition of these kinases can lead to cell cycle arrest through pathways involving the upregulation of cyclin-dependent kinase inhibitors like p21.[5][7]
Comparative Analysis of Senescence Markers
The validation of a senescent phenotype requires a multi-marker approach. Below is a comparison of key senescence markers and their expected outcomes following treatment with this compound and other senescence-inducing kinase inhibitors.
| Senescence Marker | This compound (Cdc7 Inhibitor) | Alternative Kinase Inhibitors (e.g., PKC Inhibitors) |
| SA-β-Galactosidase Activity | Increased blue staining at pH 6.0[5] | Increased blue staining at pH 6.0[5][8] |
| Cell Morphology | Enlarged, flattened cell shape[9] | Enlarged, flattened cell shape[6][9] |
| Cell Cycle Arrest | G2/M arrest[10] | G1/S or G2/M arrest depending on the specific inhibitor and cell type[10] |
| DNA Damage Foci (γ-H2AX) | Increased number of nuclear foci[11][12] | Variable, may or may not show a significant increase in DNA damage foci |
| Lamin B1 Expression | Decreased nuclear envelope staining[5][8] | Decreased nuclear envelope staining[5][8] |
| p21WAF1/CIP1 Expression | Increased expression[5] | Increased expression[5][7] |
| Senescence-Associated Secretory Phenotype (SASP) | Secretion of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8)[5][8] | Secretion of a distinct profile of SASP factors[5][8] |
| Lipofuscin Accumulation | Increased autofluorescent granules | Increased autofluorescent granules |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is the most widely used biomarker for senescent cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or alternative inhibitor.
-
Wash cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Fix cells with 1 ml of fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.
-
Wash cells three times with 1X PBS.
-
Prepare the SA-β-Gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
-
Add 1 ml of staining solution to each well and incubate at 37°C without CO2 for 2-24 hours, protected from light.
-
Observe cells under a microscope for the development of a blue color.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells per condition.
Immunofluorescence for γ-H2AX
This assay detects DNA double-strand breaks, a common trigger for senescence.
Protocol:
-
Grow and treat cells on coverslips in a 24-well plate.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with anti-γ-H2AX (phospho S139) primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope.
Lipofuscin Detection
Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in senescent cells.
Protocol:
-
Culture and treat cells in chamber slides.
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash twice with PBS.
-
Stain with a Sudan Black B solution (0.7% in 70% ethanol) for 10 minutes.
-
Wash with 70% ethanol (B145695) to remove excess stain.
-
Counterstain nuclei with DAPI.
-
Observe under a fluorescence microscope. Lipofuscin will appear as autofluorescent granules.
Analysis of Senescence-Associated Secretory Phenotype (SASP)
The SASP consists of a complex mixture of secreted factors.
Protocol:
-
Treat cells with the desired compound.
-
After the treatment period, wash the cells with serum-free media.
-
Culture the cells in serum-free media for 24-48 hours to collect conditioned media.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Analyze the conditioned media for the presence of SASP factors (e.g., IL-6, IL-8, MMPs) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
Visualizing Cellular Pathways and Workflows
Caption: Experimental workflow for validating the senescence phenotype.
Caption: Signaling pathway of this compound-induced senescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inducing and exploiting vulnerabilities for the treatment of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA-dependent protein kinase induces accelerated senescence in irradiated human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinase C delta leads to cellular senescence to induce anti‐tumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repression of cancer cell senescence by PKCι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C downregulation induces senescence via FoxO3a inhibition in HCT116 and HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of protein kinase C delta leads to cellular senescence to induce anti-tumor effects in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Kinase Modulators in Cellular Senescence for Use in Cancer Treatment [mdpi.com]
- 10. S-Phase-specific activation of PKC alpha induces senescence in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-LY3177833: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of (S)-LY3177833, a CDC7 kinase inhibitor used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
Ensure adequate ventilation in the handling area to minimize inhalation exposure. In case of a spill, immediately follow the emergency procedures outlined in the product's SDS.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations. This compound should be treated as hazardous chemical waste.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all solid waste, including empty vials, contaminated gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full, or if it has been in accumulation for the maximum allowable time per institutional guidelines, arrange for pickup by a licensed hazardous waste disposal service.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Decontamination of Labware
All labware that has come into contact with this compound must be decontaminated prior to reuse or disposal.
Decontamination Procedure:
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the chemical residue. Collect this rinseate as hazardous waste.
-
Washing: Wash the labware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling (S)-LY3177833
(S)-LY3177833 , a potent and selective inhibitor of CDC7 kinase, requires stringent safety protocols to ensure the well-being of laboratory personnel and to prevent environmental contamination.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound in solid form or in solution. The required PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves is required. Gloves should be changed immediately upon contamination. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable lab coat. - Ventilation: All manipulations must be performed in a certified chemical fume hood or a powder containment hood.[5] |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Work should be performed in a chemical fume hood.[5] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
Hazard Identification and Safe Handling
This compound is a potent compound and should be handled with care. While a comprehensive toxicological profile is not publicly available, its potent biological activity necessitates caution.
Key Hazard Information from Material Safety Data Sheet (MSDS):
| Hazard Statement | Precautionary Statement |
| May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. |
| The toxicological properties have not been fully investigated. | Wear appropriate personal protective equipment. |
Storage and Stability:
| Form | Storage Temperature | Stability |
| Solid | -20°C | Refer to the certificate of analysis for specific stability information. |
| Stock Solutions | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound solid using calibrated equipment.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the solid to achieve a final concentration of 10 mM.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]
Preparation of a Dosing Solution for In Vivo Studies:
A common vehicle for oral gavage in mouse xenograft models consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Vehicle Preparation: In a separate sterile container, mix the PEG300, Tween-80, and saline.
-
Final Formulation: Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure a homogenous suspension.
Operational Plans: Handling and Disposal Workflows
To ensure safety and consistency, the following workflows should be strictly followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
